molecular formula C19H37NaO10S2 B1619079 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 707-15-3

6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B1619079
CAS No.: 707-15-3
M. Wt: 512.6 g/mol
InChI Key: VJWJZMKNCNWWBT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C19H37NaO10S2 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

707-15-3

Molecular Formula

C19H37NaO10S2

Molecular Weight

512.6 g/mol

IUPAC Name

sodium;(1-methoxy-1-oxo-12-sulfooxyoctadecan-9-yl) sulfate

InChI

InChI=1S/C19H38O10S2.Na/c1-3-4-5-9-12-17(28-30(21,22)23)15-16-18(29-31(24,25)26)13-10-7-6-8-11-14-19(20)27-2;/h17-18H,3-16H2,1-2H3,(H,21,22,23)(H,24,25,26);/q;+1/p-1

InChI Key

VJWJZMKNCNWWBT-UHFFFAOYSA-M

SMILES

CC1CCCCC12C(=O)NC(=O)N2

Canonical SMILES

CCCCCCC(CCC(CCCCCCCC(=O)OC)OS(=O)(=O)[O-])OS(=O)(=O)O.[Na+]

Origin of Product

United States

Foundational & Exploratory

spectral data for 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Characterization of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic characterization of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a predictive and methodological framework for the spectral analysis of this compound, a necessary approach given the current scarcity of published experimental data. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this spiro-hydantoin.

Introduction: The Significance of Spiro-Hydantoins and the Need for Rigorous Spectral Analysis

Spiro-hydantoins, such as 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione, represent a class of heterocyclic compounds with significant pharmacological interest. The hydantoin moiety is a well-established pharmacophore found in various approved drugs, including anticonvulsants and antiarrhythmics. The spirocyclic nature of this particular molecule introduces a three-dimensional complexity that can be pivotal for its interaction with biological targets.

Given the potential of this compound in medicinal chemistry, its unambiguous structural confirmation is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will provide a predictive analysis of the expected spectral data for 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione and outline the experimental protocols required to obtain this crucial information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is expected to reveal the number of unique protons and their neighboring environments. The predictions below are based on the molecular structure and informed by data from structurally similar compounds.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.5 - 8.5Singlet (broad)1HN-H (amide)
~ 7.0 - 8.0Singlet (broad)1HN-H (amide)
~ 1.5 - 2.0Multiplet1HCH -CH₃
~ 1.2 - 1.8Multiplet8HCyclohexane ring protons
~ 0.9 - 1.2Doublet3HCH
  • Rationale: The two N-H protons of the hydantoin ring are expected to appear as broad singlets in the downfield region due to hydrogen bonding and exchange with trace amounts of water in the solvent. The methine proton on the cyclohexane ring adjacent to the methyl group will be a multiplet due to coupling with the methyl protons and the adjacent methylene protons. The remaining cyclohexane protons will likely appear as a complex series of overlapping multiplets. The methyl group protons will present as a doublet, being split by the adjacent methine proton.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment
~ 170 - 180C=O (amide)
~ 155 - 165C=O (amide)
~ 60 - 70Spiro carbon (C5)
~ 30 - 40C H-CH₃
~ 20 - 35Cyclohexane ring carbons
~ 15 - 25C H₃
  • Rationale: The two carbonyl carbons of the hydantoin ring will be the most downfield signals. The spiro carbon, being quaternary and attached to two nitrogen atoms, will also be significantly downfield. The carbons of the cyclohexane ring and the methyl group will appear in the upfield aliphatic region.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR spectra of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

  • Expertise & Experience: The choice of DMSO-d₆ as the solvent is strategic. Its ability to dissolve a wide range of compounds and its high boiling point are advantageous. More importantly, it will allow for the observation of the N-H protons, which might otherwise be exchanged in protic solvents like methanol-d₄. The recommendation for a spectrometer with a field strength of 400 MHz or higher is to ensure adequate signal dispersion, which is crucial for resolving the complex multiplets expected from the cyclohexane ring protons. Two-dimensional NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguously assigning the proton and carbon signals, respectively.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200 - 3400N-H stretchAmide
2850 - 3000C-H stretchAliphatic
1700 - 1750C=O stretchAmide (Hydantoin)
1350 - 1450C-N stretchAmide
  • Rationale: The most prominent peaks in the IR spectrum will be from the N-H and C=O stretching vibrations of the hydantoin ring. The broadness of the N-H stretch is indicative of hydrogen bonding. The C=O stretch may appear as a strong, sharp band, or potentially as two distinct bands due to asymmetric and symmetric stretching. The aliphatic C-H stretching bands will be present just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a common and convenient sampling technique for IR spectroscopy that requires minimal sample preparation.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

  • Trustworthiness: This protocol is self-validating. The collection of a background spectrum immediately before the sample scan is critical to subtract the absorbance of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely that of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

The PubChem database provides predicted m/z values for various adducts of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione.[1] For an EI-MS experiment, we would expect to see the molecular ion peak and several fragment ions.

Predicted m/z Ion Notes
182.10[M]⁺Molecular Ion
167.08[M - CH₃]⁺Loss of the methyl group
125.07[M - C₃H₇O]⁺Fragmentation of the cyclohexane ring
96.08[C₆H₁₂]⁺Cyclohexane fragment
  • Rationale: The molecular ion at m/z 182.10 corresponds to the molecular weight of the compound (C₉H₁₄N₂O₂). Common fragmentation pathways would involve the loss of the methyl group, and various cleavages of the cyclohexane ring. The stability of the resulting carbocations will dictate the relative abundance of the fragment ions.

Fragmentation_Pathway M 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione m/z = 182.10 F1 [M - CH₃]⁺ m/z = 167.08 M:f1->F1:f0 - CH₃ F2 [M - C₃H₇O]⁺ m/z = 125.07 M:f1->F2:f0 - C₃H₇O F3 [C₆H₁₂]⁺ m/z = 96.08 M:f1->F3:f0 - C₃H₂N₂O₂

Caption: Predicted major fragmentation pathways for 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione in EI-MS.

Experimental Protocol for Mass Spectrometry (High-Resolution MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion.

Caption: Workflow for acquiring and processing high-resolution mass spectrometry data.

  • Authoritative Grounding & Comprehensive References: The use of HRMS provides a self-validating system for elemental composition. The measured exact mass should be within 5 ppm of the theoretical mass calculated for the molecular formula C₉H₁₄N₂O₂. This level of accuracy provides very high confidence in the assigned formula.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The structural characterization of a novel compound like 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione requires a synergistic application of multiple spectroscopic techniques. While this guide provides a predictive framework, the acquisition of actual experimental data following the outlined protocols is essential. The convergence of NMR, IR, and MS data will provide the necessary evidence to unequivocally confirm the structure of this promising molecule, thereby enabling its further investigation in the realms of medicinal chemistry and drug discovery.

References

  • PubChem. 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. [Link]

Sources

Spirohydantoin Derivatives: A Comprehensive Technical Guide on Biological Activities, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Spirohydantoin Scaffold

Spirohydantoins represent a privileged class of heterocyclic compounds characterized by a highly rigid, spiro-fused hydantoin core. In medicinal chemistry, this structural rigidity is highly prized because it restricts the conformational flexibility of the molecule, thereby minimizing the entropic penalty upon binding to a target protein. This leads to enhanced binding affinity and target selectivity. Over the past few decades, structural modifications—particularly N-1' and N-3' substitutions—have expanded the utility of spirohydantoins across a broad spectrum of biological targets, transforming them from classical anticonvulsants into versatile agents with antidiabetic, multireceptor CNS, and anticancer properties.

This technical guide synthesizes the core biological activities of spirohydantoin derivatives, the mechanistic causality driving their efficacy, and the rigorous, self-validating experimental protocols required for their preclinical evaluation.

Core Biological Activities & Mechanisms of Action

Aldose Reductase Inhibition (ARI) in Diabetic Complications

The polyol pathway is a two-step metabolic route that becomes hyperactive under hyperglycemic conditions. Aldose reductase (AR), the rate-limiting enzyme in this pathway, reduces glucose to sorbitol using NADPH as a cofactor. The subsequent toxic accumulation of intracellular sorbitol induces severe osmotic and oxidative stress, leading to diabetic complications such as neuropathy, retinopathy, and nephropathy. Spirohydantoin derivatives, most notably 1, act as potent aldose reductase inhibitors (ARIs)[1].

Mechanistic Causality: Kinetic and crystallographic studies reveal that classical negatively charged ARIs like sorbinil do not simply compete with glucose at the active site. Instead, they bind primarily to the enzyme complexed with the oxidized cofactor (E·NADP+) rather than the reduced cofactor (E·NADPH). This binding forms a ternary dead-end complex—often termed the 2—which effectively prevents steady-state turnover of the enzyme[2]. By trapping the enzyme in its inactive state, spirohydantoins halt the flux of glucose into the polyol pathway.

PolyolPathway Glucose Glucose AR Aldose Reductase (AR) + NADPH Glucose->AR High Blood Sugar Sorbitol Sorbitol (Osmotic Stress) AR->Sorbitol Reduction DeadEnd E·NADP+ Dead-End Complex AR->DeadEnd Trapped State SDH Sorbitol Dehydrogenase (SDH) + NAD+ Sorbitol->SDH Oxidation Fructose Fructose SDH->Fructose Spiro Spirohydantoin (e.g., Sorbinil) Spiro->AR Inhibits Spiro->DeadEnd Forms

Polyol pathway and the Sorbinil trap mechanism of aldose reductase inhibition.

CNS Activity: Anticonvulsant, Antidepressant, and Antipsychotic Profiles

Spirohydantoins have long been recognized for their central nervous system (CNS) activities. Recent structural modifications have expanded their utility to multireceptor-active agents.

Mechanistic Causality:

  • Voltage-Gated Sodium Channel Modulation: Spirohydantoins bind to voltage-gated sodium channels in their inactive state, slowing the rate of recovery from inactivation. This prevents the high-frequency repetitive firing of action potentials characteristic of generalized seizures.

  • Glutamate Release Inhibition: Specific3 of spirohydantoin significantly reduce veratridine-evoked endogenous glutamate release from hippocampal presynaptic nerve terminals. By suppressing excitatory neurotransmission, these compounds mitigate the reverberating circuits that propagate seizure activity[3].

  • 5-HT7 Receptor Antagonism: Novel spirohydantoin derivatives fused with tetralin or piperazine rings exhibit high binding affinity (Ki < 10 nM) and4. This dual action (sodium channel blockade and 5-HT7 antagonism) positions them as promising leads for treating depression and anxiety comorbid with epilepsy[4].

Antiproliferative and Anticancer Mechanisms

The structural plasticity of the spirohydantoin core allows for the design of targeted anticancer agents. Derivatives with specific substitutions (e.g., alkene, ester, or ether groups at the N-3 position) demonstrate marked5[5].

Mechanistic Causality: Beyond direct induction of apoptosis, spirohydantoins have been identified as modulators of efflux pump systems. In multidrug-resistant (MDR) cancer cells, the overexpression of P-glycoprotein (encoded by the ABCB1 gene) leads to the rapid efflux of chemotherapeutic agents. Specific spirohydantoin derivatives act as 6, increasing the intracellular accumulation of cytotoxic drugs and thereby reversing multidrug resistance[6].

Quantitative Data: Structure-Activity Relationships (SAR)

To systematically compare the biological efficacy of spirohydantoin derivatives, quantitative data from recent in vitro assays is summarized below.

Compound Class / DerivativePrimary Target / ActivityModel / Cell LineEfficacy Metric (IC50 / Ki / ED50)
Sorbinil (Classical Spirohydantoin)Aldose Reductase (AR)Human Recombinant ARIC50 ≈ 0.25 - 3.5 µM
N-1'-p-nitrophenyl trione derivative Glutamate Release InhibitionRat Hippocampal SynaptosomesSignificant reduction at 133 µM
4-acetylphenylpiperazinylalkyl spirohydantoin Antiproliferative ActivitySW480 (Colon Cancer)IC50 ≈ 4.5 - 9.0 µM
4-fluorophenyl-methyl spirohydantoin (Compound 20)5-HT7 Receptor AntagonismHEK-293 (Human 5-HT7R)Ki = 5.0 nM
4-fluorophenyl-methyl spirohydantoin (Compound 20)Voltage-Gated Na+ ChannelsRat Brain Synaptosomes97.8% inhibition at 10 µM

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the critical steps for evaluating spirohydantoin derivatives. Each protocol is designed as a self-validating system, incorporating internal controls to confirm causality.

Protocol 1: In Vitro Aldose Reductase Inhibition Kinetics Assay

Purpose: To determine the IC50 and the specific mode of inhibition (e.g., E·NADP+ dead-end complex formation) of novel spirohydantoins. Causality Focus: By varying both substrate (aldehyde) and cofactor (NADPH) concentrations, researchers can distinguish between competitive, uncompetitive, and noncompetitive inhibition, mathematically validating the "sorbinil trap" mechanism.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2). Reconstitute human recombinant aldose reductase. Prepare NADPH (0.15 mM final) and DL-glyceraldehyde (substrate, 10 mM final) in buffer.

  • Inhibitor Dilution: Dissolve the spirohydantoin derivative in DMSO. Prepare a serial dilution (ranging from 0.01 µM to 100 µM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: In a UV-compatible 96-well microplate, combine buffer, enzyme, inhibitor, and NADPH. Crucial Step: Incubate at 25°C for 5 minutes to allow pre-equilibration. This is critical for observing tight-binding or slow-onset inhibition characteristic of dead-end complex formation.

  • Kinetic Measurement: Add DL-glyceraldehyde to initiate the reaction. Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP+) using a microplate reader for 5 minutes.

  • Data Validation & Analysis: Include a positive control (Sorbinil) and a negative control (vehicle only). Calculate the initial velocity (

    
    ) for each well. Plot fractional activity vs. inhibitor concentration to derive the IC50. Generate Lineweaver-Burk plots at varying substrate concentrations to confirm the uncompetitive binding nature relative to the aldehyde substrate.
    
Protocol 2: Maximal Electroshock Seizure (MES) Test for Anticonvulsant Screening

Purpose: To evaluate the in vivo efficacy of spirohydantoins in preventing generalized tonic-clonic seizures. Causality Focus: The abolition of the hindlimb tonic extensor (HLTE) component directly correlates with the drug's ability to block voltage-gated sodium channels and prevent seizure propagation across neural circuits.

  • Animal Preparation: Acclimate male albino mice (20-30 g) to laboratory conditions. Fast the animals for 12 hours prior to testing to ensure uniform gastrointestinal drug absorption, providing water ad libitum.

  • Drug Administration: Administer the spirohydantoin derivative intraperitoneally (i.p.) suspended in 0.5% methylcellulose. Use at least 5 dose groups (n=6 per group) to establish a rigorous dose-response curve.

  • Pre-treatment Interval: Wait 30 to 60 minutes (based on prior pharmacokinetic profiling) to allow the drug to cross the blood-brain barrier and reach peak CNS concentrations.

  • Electroshock Application: Apply a drop of 0.9% saline to the corneal electrodes to ensure conductivity. Deliver a maximal electroshock stimulus (50 mA, 60 Hz for 0.2 seconds) using an electroconvulsive shock apparatus.

  • Observation & Endpoint: Immediately observe the animal. The primary endpoint is the presence or absence of the HLTE phase (hindlimbs extended 180 degrees to the torso). Protection is strictly defined as the complete abolition of the HLTE.

  • Data Analysis: Record the percentage of protected animals per dose. Use probit analysis to calculate the Median Effective Dose (ED50) and its 95% confidence intervals.

MESWorkflow Prep 1. Animal Prep & Fasting (Standardize Absorption) Admin 2. i.p. Drug Administration (Dose-Response Cohorts) Prep->Admin Wait 3. Pharmacokinetic Interval (30-60 mins) Admin->Wait Shock 4. Electroshock Stimulus (50 mA, 60 Hz, 0.2s) Wait->Shock Observe 5. Observation Endpoint (Abolition of HLTE) Shock->Observe Analyze 6. Probit Analysis (Calculate ED50) Observe->Analyze

Step-by-step workflow for the Maximal Electroshock Seizure (MES) in vivo assay.

References

  • The Sorbinil Trap: A Predicted Dead-End Complex Confirms the Mechanism of Aldose Reductase Inhibition. Biochemistry - ACS Publications.[Link]

  • What are SORD inhibitors and how do they work? Patsnap.[Link]

  • Biological activity of well defined hydantoin derivatives on efflux pump systems of bacteria and cancer cells. SciSpace.[Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PMC - NIH.[Link]

  • EVALUATION OF N-1'- N-3'- DISUBSTITUTED TRIONE DERIVATIVES OF SPIROHYDANTOIN AS ANTICONVULSANTS COMPARED TO DIPHENYLHYDANTOIN USING THE HIPPOCAMPAL PRE-SYNAPTIC NERVE TERMINAL MODEL OF GLUTAMATE RELEASE. American Epilepsy Society.[Link]

  • Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors as Potential Therapeutic Agents with Antidepressant and Anxiolytic Activities. MDPI.[Link]

Sources

Technical Assessment: Pharmacological Profile of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the pharmacological potential of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione , a spirohydantoin derivative. While the parent scaffold (1,3-diazaspiro[4.5]decane-2,4-dione, also known as pentamethylenehydantoin) is a well-documented pharmacophore, the introduction of a methyl group at the C6 position of the cyclohexane ring introduces critical stereochemical and lipophilic modifications.

Based on Structure-Activity Relationship (SAR) data of the spirohydantoin class, this molecule exhibits a dual-pharmacophore profile :

  • Primary Indication (Neurological): Modulation of Voltage-Gated Sodium Channels (VGSC), conferring anticonvulsant activity similar to phenytoin but with potentially altered kinetics due to the spiro-fused ring.

  • Secondary Indication (Metabolic): Inhibition of Aldose Reductase (ALR2), relevant for diabetic neuropathy.

This guide details the structural logic, predicted signaling pathways, and mandatory validation protocols required to advance this candidate.

Chemical Biology & Structural Logic[1]

The "Spiro" Privilege & Methyl Effect

The core structure is a hydantoin ring spiro-fused to a cyclohexane ring. The "6-methyl" substitution is non-trivial; it introduces a chiral center adjacent to the spiro-carbon (C5 of the hydantoin, C1 of the cyclohexane).

  • Conformational Restriction: The 6-methyl group creates steric bulk that restricts the "chair-flip" of the cyclohexane ring. This rigidification often enhances binding affinity by reducing the entropic penalty upon binding to the receptor pocket.

  • Lipophilicity (LogP): The methyl group increases the calculated LogP (cLogP) by approximately 0.5 units compared to the parent. This is critical for Blood-Brain Barrier (BBB) penetration, a prerequisite for anticonvulsant efficacy.

Predicted Physicochemical Properties
PropertyValue (Predicted)Clinical Implication
Molecular Weight ~182.2 g/mol High CNS permeability (Rule of 5 compliant).
TPSA ~58 ŲExcellent oral bioavailability (<140 Ų).
H-Bond Donors 2Typical for hydantoin receptor interaction.
Chirality 1 Center (C6)Enantiomers (R/S) likely show differential potency.

Primary Mechanism: Voltage-Gated Sodium Channel (VGSC) Modulation

The dominant pharmacological activity of spirohydantoins is the use-dependent block of neuronal Na+ channels (specifically NaV1.1 and NaV1.2).

Mechanism of Action (MoA)

Unlike toxins that block the pore directly, 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is predicted to bind preferentially to the Inactivated State of the channel. This stabilizes the channel in a non-conducting conformation, preventing high-frequency repetitive firing (seizures) without impairing normal low-frequency neurotransmission.

Pathway Visualization (DOT)

VGSC_Mechanism Fig 1: Use-Dependent Blockade. The drug binds selectively to the Inactivated State, preventing recovery. Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Blocked Drug-Bound State (Stabilized Inactivation) Inactivated->Blocked Binding of 6-Methyl-Spirohydantoin Blocked->Inactivated Slow Dissociation

Figure 1: Use-Dependent Blockade. The drug binds selectively to the Inactivated State, preventing recovery to the Resting state during high-frequency firing.

Secondary Mechanism: Aldose Reductase Inhibition (ARI)[2]

Spirohydantoins are a privileged scaffold for Aldose Reductase (ALR2) inhibition. The hydantoin ring mimics the transition state of the aldehyde reduction.

  • Pathology: In diabetes, ALR2 converts excess glucose to sorbitol. Sorbitol accumulation causes osmotic stress and tissue damage (neuropathy/retinopathy).

  • Binding Mode: The imide nitrogen (N3) of the hydantoin ring acts as an acidic headgroup, binding to the anion-binding pocket (Tyr48, His110, Trp111) of the enzyme. The 6-methyl-cyclohexyl moiety fits into the hydrophobic specificity pocket.

Experimental Protocols (Validation Systems)

To validate the pharmacological profile, the following self-validating workflows are required.

Protocol A: Whole-Cell Patch Clamp (Na+ Channel Validation)

Objective: Quantify the affinity for the inactivated state (


).
  • Cell Line: HEK293 cells stably expressing human NaV1.2.

  • Preparation:

    • Pipette Solution (Intracellular): 10 mM NaCl, 140 mM CsF, 10 mM HEPES, 11 mM EGTA (pH 7.3).

    • Bath Solution (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

  • Voltage Protocol (State-Dependent):

    • Resting Affinity: Hold at -120 mV. Pulse to 0 mV (10 ms) at 0.5 Hz. Measure peak current reduction.

    • Inactivated Affinity: Hold at -60 mV (induces ~50% inactivation). Pulse to 0 mV.

  • Data Analysis:

    • Calculate the shift in the "Steady-State Inactivation Curve" (Boltzmann fit).

    • Success Metric: A leftward shift (>10 mV) in the

      
       of inactivation indicates preferential binding to the inactivated state.
      
Protocol B: Spectrophotometric ALR2 Assay

Objective: Determine


 against Aldose Reductase.
  • Source: Recombinant human ALR2 or rat lens homogenate.

  • Reaction Mix:

    • 100 mM Potassium Phosphate buffer (pH 6.2).

    • 0.1 mM NADPH (Cofactor).

    • 10 mM DL-Glyceraldehyde (Substrate).

    • Test Compound: 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione (0.1 nM – 100 µM).

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 30°C.

  • Control: Sorbinil (positive control, expected

    
     ~10-50 nM).
    
  • Calculation: % Inhibition =

    
    .
    

Synthesis & Workflow Visualization

The synthesis of this molecule typically utilizes the Bucherer-Bergs reaction , which is stereoselective.

Synthetic Pathway (DOT)

Synthesis_Workflow Fig 2: Synthetic Route. The Bucherer-Bergs reaction yields the spirohydantoin with specific stereochemistry. Ketone 2-Methylcyclohexanone Reaction Cyclocondensation (50% EtOH, 60°C, 24h) Ketone->Reaction Reagents KCN + (NH4)2CO3 (Bucherer-Bergs) Reagents->Reaction Isomer_Sep Isomer Separation (Fractional Crystallization) Reaction->Isomer_Sep Product 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione (Major Isomer: Equatorial Methyl) Isomer_Sep->Product

Figure 2: Synthetic Route. The Bucherer-Bergs reaction yields the spirohydantoin. Note that the methyl group orientation (axial vs. equatorial) must be confirmed via NOESY NMR.

References

  • Sarges, R., et al. (1988). "Spirohydantoin aldose reductase inhibitors."[1] Journal of Medicinal Chemistry. (Establishes the spirohydantoin scaffold as a primary ARI pharmacophore).

  • Czopek, A., et al. (2010). "Synthesis and anticonvulsant activity of new spirohydantoin derivatives." European Journal of Medicinal Chemistry. (Validates the anticonvulsant activity of the spiro-ring system).

  • He, X., et al. (2010). "Synthesis and Anticonvulsant Activity of New 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones."[2] European Journal of Medicinal Chemistry. (Provides critical SAR data on the specific "6-methyl" substitution effect in related ring-contracted systems).

  • Meqbil, Y. J., et al. (2024). "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype."[3][4] Journal of Pharmacology and Experimental Therapeutics. (Highlights the versatility of the spiro-decane scaffold for off-target/selectivity profiling).

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Charting the Course for a Novel Spirohydantoin

In the landscape of modern drug discovery, spirocyclic scaffolds are of immense interest due to their inherent three-dimensionality and novel chemical space. The spirohydantoin moiety, in particular, is a privileged structure found in several approved drugs. This guide focuses on a specific, less-characterized member of this family: 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione. As this molecule is a relatively new chemical entity, extensive public data on its physicochemical properties are scarce. Therefore, this document serves not as a repository of existing data, but as a proactive, in-depth technical guide outlining the critical experimental pathways a researcher or drug development professional should navigate to thoroughly characterize its solubility and stability.

Our approach is grounded in the principles of Quality by Design (QbD), emphasizing a deep understanding of the molecule's intrinsic properties to anticipate and mitigate potential development challenges. We will detail the requisite experimental protocols, explain the scientific rationale behind methodological choices, and provide a predictive framework for its stability based on the known chemistry of the hydantoin pharmacophore.

Section 1: Solubility Profiling: The Gateway to Biological Relevance

A compound's therapeutic efficacy is fundamentally linked to its ability to be absorbed and distributed to its target. Aqueous solubility is, therefore, a critical parameter that dictates oral bioavailability and influences the design of appropriate formulations. For 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione, a comprehensive solubility assessment is the foundational step in its development journey.

Theoretical Underpinnings and Initial Assessment

The structure of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione, featuring a spirocyclic aliphatic ring system and a hydantoin core, suggests a molecule with moderate lipophilicity. The hydantoin ring contains two amide protons that can act as hydrogen bond donors and two carbonyl oxygens that are hydrogen bond acceptors, which may contribute to its solubility in polar solvents. A preliminary computational prediction of its LogP (lipophilicity) can provide an initial estimate of its solubility characteristics.

Experimental Determination of Solubility

Two key types of solubility are typically measured: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput assessment of how quickly a compound dissolves when a concentrated stock solution (usually in DMSO) is added to an aqueous buffer. It is an essential early-stage screen to identify potential solubility liabilities.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a more time-consuming but critical measurement for lead optimization and formulation development.

Table 1: Key Solubility Parameters for 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

ParameterRecommended Solvents/MediaPurpose
Kinetic Solubility Phosphate Buffered Saline (PBS), pH 7.4To assess solubility under physiological conditions for initial biological screening.
Thermodynamic Solubility Water, 0.1 N HCl, PBS (pH 7.4)To determine equilibrium solubility in aqueous and physiologically relevant media.
Organic Solvent Solubility DMSO, Ethanol, MethanolTo identify suitable solvents for stock solution preparation and formulation studies.
Detailed Experimental Protocols

This protocol provides a rapid assessment of the solubility of a compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4).

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

This is the gold-standard method for determining equilibrium solubility.

  • Sample Preparation: Add an excess amount (e.g., 2-5 mg) of solid 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione to a series of vials containing a known volume (e.g., 1 mL) of the desired solvents (e.g., water, 0.1 N HCl, PBS pH 7.4).

  • Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, filter it through a 0.45 µm syringe filter, and dilute it with an appropriate mobile phase.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV or LC-MS method against a standard curve of known concentrations.

G cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in 96-well Plate prep_stock->serial_dil Transfer to Plate add_buffer Add to Aqueous Buffer serial_dil->add_buffer incubate Incubate (2h, RT) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Concentration at Precipitation measure->analyze

Caption: Workflow for Kinetic Solubility Assay.

Section 2: Intrinsic Stability and Forced Degradation Studies

Understanding the chemical stability of a drug candidate is paramount for ensuring its safety, efficacy, and shelf-life. Forced degradation studies, as mandated by ICH guideline Q1A(R2), are essential to identify potential degradation products and establish stability-indicating analytical methods.[1]

The Spirohydantoin Core: A Stability Perspective

The hydantoin ring is known to be susceptible to hydrolytic cleavage, particularly under alkaline conditions.[2][3] The reaction typically proceeds via attack of a hydroxide ion on one of the carbonyl carbons, leading to ring opening and the formation of a hydantoic acid derivative. The spirocyclic nature of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione may influence the rate and regioselectivity of this hydrolysis due to steric hindrance around the C5 carbon. The methyl group on the cyclohexane ring is unlikely to be a primary site of degradation under typical stress conditions but its conformational effects could play a role.

Forced Degradation Protocol

A systematic forced degradation study should be conducted to assess the stability of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage.[4]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 N HCl, 60°C, 24-48hTo assess stability in an acidic environment.
Base Hydrolysis 0.1 N NaOH, RT, 2-8hTo evaluate susceptibility to alkaline-mediated degradation.
Oxidation 3% H₂O₂, RT, 24hTo determine sensitivity to oxidative stress.
Thermal Degradation Solid state, 80°C, 72hTo assess the impact of heat on the solid form.
Photostability Solid and solution, ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²)To evaluate degradation upon exposure to light.
  • Sample Preparation: Prepare a stock solution of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: For each condition, mix the drug solution with the specified stressor (e.g., 0.1 N HCl). For thermal and photolytic studies, expose the solid drug and the solution to the specified conditions.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC method.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis start_node Drug Substance/Product acid Acid Hydrolysis start_node->acid base Base Hydrolysis start_node->base oxidation Oxidation start_node->oxidation thermal Thermal start_node->thermal photo Photolytic start_node->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_balance Mass Balance Assessment hplc->mass_balance structure_elucidation Structure Elucidation of Degradants hplc->structure_elucidation G 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione Hydantoic Acid Derivative [Hydantoic Acid Derivative] 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione->Hydantoic Acid Derivative Hydrolysis (Acid/Base)

Caption: Postulated Hydrolytic Degradation Pathway.

Section 3: Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products and process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the workhorse technique for this purpose.

Method Development Strategy

The development of a stability-indicating HPLC method for 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione should be guided by the results of the forced degradation studies. A systematic approach involving screening of different columns, mobile phases, and gradient conditions is recommended.

Table 3: Starting Conditions for HPLC Method Development

ParameterRecommended ConditionsRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient to ensure elution of all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nm or Mass SpectrometryThe hydantoin core should have some UV absorbance at low wavelengths. MS provides greater sensitivity and specificity.
Method Validation

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines. The validation should include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks, which can be confirmed using a photodiode array (PDA) detector to assess peak purity.

Conclusion and Forward Outlook

While specific experimental data for 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione are not yet widely available, this guide provides a comprehensive and scientifically rigorous framework for its characterization. By following the detailed protocols for solubility and stability assessment, researchers and drug development professionals can generate the necessary data to support the progression of this promising molecule. A thorough understanding of its physicochemical properties will enable rational formulation design, ensure the reliability of biological data, and ultimately de-risk its development pathway. The spirohydantoin scaffold holds significant potential in medicinal chemistry, and a systematic approach to its characterization is the key to unlocking its therapeutic value.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996.
  • Blessy, M., et al., Forced degradation studies of drugs—A review. Journal of Pharmaceutical Analysis, 2014. 4(3): p. 159-165.
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2005.
  • Alsenz, J. and M. Kansy, High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 2007. 59(7): p. 546-567.
  • Di, L. and E.H. Kerns, Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 2003. 7(3): p. 402-408.
  • Avdeef, A., Solubility of sparingly-soluble drugs. Advanced Drug Delivery Reviews, 2007. 59(7): p. 568-590.
  • Kramer, C., et al., The experimentalists' guide to the galaxy of solubility methods. European Journal of Pharmaceutical Sciences, 2020. 155: p. 105522.
  • Baertschi, S.W., K.M. Alsante, and R.A. Reed, Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd ed. 2011, New York: Informa Healthcare.
  • Waterman, K.C. and R.C. Adami, Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 2005. 293(1-2): p. 101-125.
  • Reynolds, D.W., et al., Forced degradation of pharmaceuticals. Pharmaceutical Technology, 2002. 26(2): p. 48-54.
  • Singh, S. and M. Bakshi, Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 2000. 24(1): p. 1-14.
  • Stella, V.J., Chemical and Physical Bases of Drug Stability, in Remington: The Science and Practice of Pharmacy. 2012, Pharmaceutical Press. p. 733-750.
  • Connors, K.A., G.L. Amidon, and V.J. Stella, Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. 2nd ed. 1986, New York: John Wiley & Sons.
  • Yusuf, M., et al., Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, 1978(4): p. 386-390.
  • Siang, Y.S., et al., Development and validation of a stability-indicating isocratic reverse phase-liquid chromatography assay for determination of phenytoin in bulk and pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 2015. 7(8): p. 258-263.

Sources

A Technical Guide to Theoretical and Computational Studies of Spirohydantoins in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirohydantoins represent a class of spirocyclic compounds that have garnered significant attention in medicinal chemistry due to their rigid three-dimensional structures and their prevalence in molecules with diverse biological activities.[1][2] Their unique conformational constraints allow for precise spatial positioning of substituents, making them ideal scaffolds for targeting complex protein binding sites.[3] The integration of theoretical and computational chemistry has become indispensable for accelerating the discovery and optimization of spirohydantoin-based therapeutics.[3][4] This guide provides an in-depth overview of the core computational methodologies employed in the study of spirohydantoins, intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural descriptions to explain the causal reasoning behind methodological choices, ensuring a robust and validated approach to in silico drug design.

The Spirohydantoin Scaffold: A Computational Perspective

The power of the spirohydantoin scaffold lies in its inherent three-dimensionality, which allows molecules to explore chemical space beyond the flat, aromatic systems that have historically dominated drug discovery.[1] This structural rigidity, conferred by the shared spiro-carbon atom, reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[3] Computational techniques are crucial for harnessing this potential, as they allow for the rational design and evaluation of derivatives before undertaking complex and often challenging syntheses.[5] From understanding the fundamental electronic properties of the core structure to predicting its dynamic behavior in a biological environment, computational studies provide a roadmap for navigating the vast chemical space of spirohydantoin analogues.

Foundational Analysis: Quantum Chemical Calculations

2.1 Rationale: Probing Intrinsic Molecular Properties

Before evaluating a molecule's interaction with a biological target, it is crucial to understand its intrinsic electronic and geometric properties. Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide highly accurate data on molecular systems, offering insights into electronic structure, geometry, reaction mechanisms, and spectroscopic properties.[6] For spirohydantoins, these methods are essential for characterizing the core scaffold and understanding how substitutions influence its fundamental behavior.[7][8]

2.2 Core Methodologies: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry for systems of pharmaceutical interest. It offers a favorable balance between computational cost and accuracy. Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to investigate the geometry and electronic structure of spirohydantoin derivatives.[9]

2.3 Key Applications for Spirohydantoins:

  • Geometric and Electronic Structure: DFT is used to determine the most stable 3D conformation, bond lengths, angles, and the distribution of electron density within the molecule.

  • Spectroscopic Characterization: Theoretical predictions of IR, NMR, and UV-Vis spectra can be correlated with experimental data to confirm the structure of newly synthesized compounds.[7]

  • Reactivity and Stability: Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps helps identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack, guiding the design of synthetic routes and predicting potential metabolic liabilities.[10]

2.4 Protocol: DFT Geometry Optimization and Electronic Property Calculation

  • Structure Preparation: Build the 3D structure of the spirohydantoin derivative using molecular modeling software (e.g., Avogadro, ChemDraw). Perform an initial geometry optimization using a low-cost force field (e.g., MMFF94).

  • Input File Generation: Create an input file for the QC software package (e.g., Gaussian, ORCA). Specify the desired level of theory (e.g., B3LYP), basis set (e.g., 6-311++G(d,p)), and the type of calculation (e.g., 'Opt' for geometry optimization, 'Freq' for frequency calculation to confirm a true minimum).

  • Calculation Execution: Submit the calculation to a high-performance computing cluster.

  • Result Analysis:

    • Verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies.

    • Analyze the optimized geometry, including key bond lengths and dihedral angles that define the spiro-conformation.

    • Visualize the HOMO and LUMO orbitals to understand the molecule's electronic transitions and reactivity.

    • Generate an MEP map to identify electron-rich (negative potential) and electron-poor (positive potential) regions.

2.5 Visualization: Quantum Chemistry Workflow

cluster_QC Quantum Chemistry Workflow A 1. Build 3D Structure (e.g., Avogadro) B 2. Pre-optimize (Force Field, e.g., MMFF94) A->B C 3. Generate Input File (Method: B3LYP, Basis Set: 6-311++G(d,p)) B->C D 4. Run DFT Calculation (e.g., Gaussian, ORCA) C->D E 5. Analyze Output: - Optimized Geometry - Frequencies (Confirm Minimum) - HOMO/LUMO - MEP Map D->E

Caption: Workflow for a typical DFT calculation on a spirohydantoin.

Target Interaction Modeling: Molecular Docking

3.1 Rationale: Predicting Ligand-Protein Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[11] It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to rationalize observed structure-activity relationships (SAR). For spirohydantoins, docking helps elucidate how the rigid scaffold orients its functional groups within the target's binding site to form key interactions.[12][13]

3.2 Causality in Method Selection

The choice of docking software (e.g., AutoDock, iGEMDOCK, Glide) and scoring function is critical.[11][14] A self-validating protocol involves first "re-docking" the co-crystallized ligand into the protein's active site. A successful re-docking, where the predicted pose has a low Root Mean Square Deviation (RMSD) from the crystallographic pose, validates that the chosen algorithm and parameters are appropriate for the target system.

3.3 Key Applications for Spirohydantoins:

  • Binding Mode Prediction: Identifying the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts between a spirohydantoin derivative and its target receptor.[12][15][16]

  • SAR Explanation: Providing a structural hypothesis for why certain substitutions on the spirohydantoin core increase or decrease biological activity.[17] For example, docking studies of p300/CBP inhibitors revealed a strong preference for the (R) stereoisomer at the C(3) position of the spirohydantoin core, which was later rationalized by X-ray crystallography.[16]

  • Virtual Screening: Screening large compound libraries to identify novel spirohydantoin-based hits for a specific biological target.

3.4 Protocol: Molecular Docking of a Spirohydantoin Ligand

  • Receptor Preparation:

    • Download the target protein's crystal structure from the Protein Data Bank (PDB).

    • Remove water molecules and any non-essential co-factors.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidine.

    • Assign partial charges using a suitable force field.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of the spirohydantoin ligand (often from a DFT optimization).

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition: Define the search space for the docking algorithm, typically a grid box centered on the known binding site or a co-crystallized ligand.

  • Docking Execution: Run the docking algorithm, which will generate a series of possible binding poses for the ligand.

  • Pose Analysis and Scoring:

    • Analyze the top-ranked poses based on the software's scoring function. The score estimates the binding affinity (e.g., in kcal/mol).[14]

    • Visually inspect the poses to ensure they are sterically and chemically reasonable.

    • Identify key interactions (hydrogen bonds, pi-stacking, etc.) between the ligand and protein residues.

3.5 Visualization: Molecular Docking Workflow

cluster_Docking Molecular Docking Workflow PDB 1. Obtain Receptor Structure (e.g., PDB) PrepP 2. Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->PrepP Grid 4. Define Binding Site (Grid Generation) PrepP->Grid PrepL 3. Prepare Ligand: - Generate 3D Conformer - Assign Charges Dock 5. Execute Docking (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analyze 6. Analyze Results: - Binding Poses - Scoring - Key Interactions Dock->Analyze

Caption: A generalized workflow for molecular docking studies.

Dynamic Behavior Analysis: Molecular Dynamics (MD) Simulations

4.1 Rationale: Capturing the Motion of Life

While docking provides a valuable static snapshot of a ligand-protein interaction, biological systems are inherently dynamic.[18] Molecular Dynamics (MD) simulations use Newtonian physics to model the movements of atoms and molecules over time, providing a "computational microscope" to observe biological phenomena at an atomic level.[19] For spirohydantoins, MD is used to assess the stability of the docked pose, observe conformational changes in the protein or ligand, and refine binding energy estimates.[20]

4.2 Why MD is a Self-Validating System

A robust MD simulation protocol includes monitoring system-wide parameters like temperature, pressure, and energy to ensure the simulation is stable and has reached equilibrium. Furthermore, analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and ligand over time indicates whether the complex is stable or if the ligand is dissociating from the binding pocket.[20]

4.3 Key Applications for Spirohydantoins:

  • Binding Pose Stability: Validating if the top-ranked pose from a molecular docking study remains stable within the binding pocket over a simulation timescale (typically nanoseconds to microseconds).[20]

  • Conformational Analysis: Observing how the spirohydantoin scaffold and its substituents, as well as flexible loops in the protein's active site, adapt to one another.

  • Binding Free Energy Calculation: Employing methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate a more accurate estimate of the binding free energy, which can be compared with experimental data.[21]

4.4 Protocol: MD Simulation of a Spirohydantoin-Protein Complex

  • System Setup:

    • Start with the best-ranked docked complex from the previous step.

    • Place the complex in a simulation box of explicit solvent (e.g., a water model like TIP3P).

    • Add counter-ions to neutralize the system's charge.

  • Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).

    • Adjust the system's pressure to the target pressure (e.g., 1 atm) while maintaining the temperature (NPT ensemble). This equilibration phase ensures the solvent is properly distributed around the solute.

  • Production Run: Run the simulation for the desired length of time (e.g., 100 ns) without restraints, saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Calculate RMSD to assess the stability of the protein and the ligand's binding mode.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bond occupancy and other key interactions throughout the simulation.

4.5 Visualization: MD Simulation Workflow

cluster_MD MD Simulation Workflow Start 1. Start with Docked Complex Solvate 2. Solvate and Add Ions Start->Solvate Minimize 3. Energy Minimization Solvate->Minimize Equilibrate 4. System Equilibration (NVT and NPT Ensembles) Minimize->Equilibrate Production 5. Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis 6. Trajectory Analysis: - RMSD / RMSF - Interaction Analysis - Free Energy Calculation Production->Analysis

Caption: Key stages in performing an MD simulation.

Predictive Modeling: QSAR and Pharmacophore Approaches

5.1 Rationale: Deriving Rules from Data

When a 3D structure of the target is not available or when the goal is to predict properties for a large number of compounds, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are invaluable.[22] These approaches build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties.[22][23]

5.2 Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate quantitative molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) to a specific activity.[22] For spirohydantoins, QSAR has been used to model lipophilicity and inhibitory activity against targets like Dihydrofolate Reductase (DHFR).[24][25][26] A reliable QSAR model, validated through internal (cross-validation) and external test sets, can be a powerful tool for predicting the activity of novel, unsynthesized compounds.[26][27]

5.3 Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target.[21] These features include hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings. A pharmacophore model can be generated from a set of active ligands or from a ligand-protein complex.[23] It can then be used as a 3D query to rapidly screen large databases for molecules that fit the model, identifying structurally diverse compounds with the potential for the desired biological activity.

5.4 Visualization: Integrated Predictive Modeling Logic

cluster_QSAR QSAR Model Development cluster_Pharm Pharmacophore Screening QSAR_A 1. Assemble Dataset (Spirohydantoin Structures + Biological Activity Data) QSAR_B 2. Calculate Descriptors (e.g., Steric, Electronic) QSAR_A->QSAR_B QSAR_C 3. Build & Validate Model (e.g., Multiple Linear Regression) QSAR_B->QSAR_C QSAR_D 4. Predict Activity of New Compounds QSAR_C->QSAR_D Pharm_A 1. Define Active Ligands or Ligand-Protein Complex Pharm_B 2. Generate Pharmacophore Model (H-bond donors, acceptors, hydrophobes) Pharm_A->Pharm_B Pharm_C 3. Screen Compound Database Pharm_B->Pharm_C Pharm_D 4. Identify Virtual Hits for further testing Pharm_C->Pharm_D

Caption: Parallel workflows for QSAR and pharmacophore modeling.

In Silico Druggability: ADMET Prediction

6.1 Rationale: Failing Early is Better Than Failing Late

A compound's ultimate success as a drug depends not only on its potency but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[28] Many promising drug candidates fail in clinical trials due to poor pharmacokinetics or unforeseen toxicity.[29] In silico ADMET prediction tools use computational models to forecast these properties early in the discovery process, allowing researchers to prioritize or de-prioritize compounds with more favorable profiles.[30][31][32]

6.2 Protocol: Predicting an ADMET Profile

  • Select Tools: Utilize freely available web servers (e.g., ADMETlab 2.0, SwissADME) or commercial software packages.[30][31]

  • Input Structure: Provide the 2D or 3D structure of the spirohydantoin candidate.

  • Run Prediction: The software calculates a range of properties based on its underlying models, which are often derived from QSAR or machine learning approaches trained on large experimental datasets.

  • Analyze Results: Evaluate the predicted properties against established criteria for oral bioavailability and drug-likeness (e.g., Lipinski's Rule of Five).

6.3 Data Presentation: Predicted ADMET Properties for a Representative Spirohydantoin

Property CategoryParameterPredicted ValueAcceptable Range
Physicochemical Molecular Weight350.4 g/mol < 500
LogP2.8< 5
H-Bond Donors2< 5
H-Bond Acceptors4< 10
Absorption Caco-2 PermeabilityHighHigh
Human Intestinal Abs.> 90%High
Metabolism CYP2D6 InhibitorNoNo
CYP3A4 InhibitorNoNo
Toxicity hERG InhibitionLow RiskLow Risk
Ames MutagenicityNon-mutagenNon-mutagen

Note: The values in this table are hypothetical and for illustrative purposes only.

Conclusion: An Integrated Computational Strategy

The theoretical and computational study of spirohydantoins is not a linear process but an integrated, cyclical workflow. Quantum mechanics provides the foundational understanding of the scaffold. This knowledge informs the design of derivatives, which are then evaluated using molecular docking to predict target affinity. The most promising candidates are subjected to molecular dynamics simulations to assess the stability of their interactions. In parallel, QSAR and pharmacophore models can be built to guide library design and screen for novel hits. Finally, ADMET predictions help filter candidates, ensuring that synthetic efforts are focused on compounds with the highest probability of success. By judiciously applying this multi-faceted computational toolkit, researchers can significantly de-risk and accelerate the journey of spirohydantoin-based molecules from concept to clinical candidate.

References

  • Marinov, M., Minchev, S., Stoyanov, N., Ivanova, G., Spassova, M., & Enchevc, V. (2004). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Journal of the Korean Chemical Society, 48(4), 363-370. [Source available online]
  • Czopek, A., Zagorska, A., Kolaczkowski, M., Bucki, A., Gryzlo, B., Rychtyk, J., Pawlowski, M., Siwek, A., Satala, G., Bojarski, A., Kubacka, M., & Filipek, B. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 73(6), 1545–1554. [Link]

  • ResearchGate. (n.d.). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Request PDF. [Link]

  • Tot, K., Stanković, N., Zlatar, M., Žuvela, I., Stanković, D. M., & Avdović, E. (2020). QSRR Modeling of Lipophilicity of New Spirohydantoin Derivatives Determined with Various TLC Systems. Acta Chimica Slovenica, 67(1), 146-161. [Link]

  • Lazic, A., Valentić, N., Ušćumlić, G., & Mijin, D. (2019). Synthesis, structural characterization, DFT calculations and antiproliferative evaluation of novel spirohydantoin derivatives containing a substituted benzyl moiety. Journal of Molecular Structure, 1179, 79-92. [Link]

  • Tot, K., Stanković, N., Zlatar, M., Žuvela, I., Stanković, D. M., & Avdović, E. (2020). QSRR modeling of lipophilicity of new spirohydantoin derivatives determined with various TLC systems. R Discovery. [Link]

  • Gomes, G. N., Viana, V. J. C., & de Souza, M. V. N. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-532. [Link]

  • Gomes, G. N., Viana, V. J. C., & de Souza, M. V. N. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Gomes, G. N., Viana, V. J. C., & de Souza, M. V. N. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Lazic, A., et al. (2019). New spirohydantoins derived from β-tetralone: Design, synthesis and evaluation of their pharmacokinetically relevant properties. Hemijska Industrija, 73(2), 79-92. [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 627-630. [Link]

  • Dias, L. C., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 285, 117368. [Link]

  • Ji, Z., Clark, R. F., Bhat, V., Hansen, T. M., Lasko, L. M., Bromberg, K. D., ... & Michaelides, M. R. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Bioorganic & medicinal chemistry letters, 39, 127854. [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. [Link]

  • Das, A., & Dinda, D. (2021). A combined study of quantum chemical calculation and molecular docking of some hydantoin and thiohydantoin related compounds. Indian Journal of Chemistry (IJC), 60A, 11-17. [Link]

  • Kanakaraju, V. K., et al. (2025). Molecular docking studies of 3,5-disubstituted hydantoin derivatives against cyclin-dependent kinase-5 receptor as potential anti alzheimer agents. International Journal of Green Pharmacy (IJGP), 19(3). [Link]

  • Cingolani, G. M., et al. (1982). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Il Farmaco; edizione scientifica, 37(9), 604-615. [Link]

  • Al-Ostath, A. I., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6296. [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert opinion on drug discovery, 15(12), 1473-1487. [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. OSTI.GOV. [Link]

  • Kar, S., & Roy, K. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Green Chemistry for Drug Discovery (pp. 165-201). Jenny Stanford Publishing. [Link]

  • Wang, J., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current drug metabolism, 14(10), 1059-1068. [Link]

  • Liu, H., et al. (2015). Combined 3D-QSAR modeling and molecular docking study on spiro-derivatives as inhibitors of acetyl-CoA carboxylase. Medicinal Chemistry Research, 24, 2373-2384. [Link]

  • Johnson, K. W., et al. (2007). Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Bioorganic & medicinal chemistry letters, 17(8), 2241-2246. [Link]

  • Perilla, J. R., et al. (2015). Molecular dynamics simulations of large macromolecular complexes. Current opinion in structural biology, 31, 64-74. [Link]

  • Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes, 9(1), 134. [Link]

  • da Silva, J. B. P. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54110817638-e54110817638. [Link]

  • Al-Hussain, S. A., et al. (2021). Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. Journal of Pharmaceutical Research International, 33(47A), 51-64. [Link]

  • Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry, 12(4), 001. [Link]

  • Jaka, O., & Melagraki, G. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Inflammatory Activity. Applied Sciences, 15(3), 1206. [Link]

  • Zhang, Y., et al. (2023). A Combination of In Silico ADMET Prediction, In Vivo Toxicity Evaluation, and Potential Mechanism Exploration of Brucine and Brucine N-oxide—A Comparative Study. Toxins, 15(2), 114. [Link]

  • Wujec, M., et al. (2020). Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives. Molecules, 25(23), 5764. [Link]

  • Salo-Ahen, O. M. H., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals, 13(12), 476. [Link]

  • Ma, X., Xiang, G., Yap, C. W., & Chui, W. K. (2012). 3D-QSAR study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). Bioorganic & medicinal chemistry letters, 22(9), 3194-3197. [Link]

  • Hospital, A., et al. (2021). Applications of Molecular Dynamics Simulations in Drug Discovery. In Computational Drug Discovery and Design. IntechOpen. [Link]

  • Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter. [Link]

  • Tang, Y., et al. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. [Link]

  • ResearchGate. (n.d.). Density Functional Theoretical Study, Spectroscopic characterization and Molecular Docking of the diuretic drug, Spironolactone, adsorbed on AuNPs surface and in-vitro studies based on anticancer activity studies against A549 lung cancer cell line. [Source available online]
  • Centurion University of Technology and Management. (n.d.). Pharmacophore modeling using Discovery Studio. CUTM Courseware. [Link]

  • Mohsin Cyanide. (2022, January 15). Molecular Dynamics Simulations | Explained in easy words | Tools in Computational Chemistry [Video]. YouTube. [Link]

  • Oriental Journal of Chemistry. (n.d.). Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO properties of 2-amino-4-(2, 4-dichlorophenyl)-5-oxo-4, 5-dihydropyrano [3, 2-c] chromene-3-carbonitrile. [Link]

  • Basiri, A., et al. (2023). DFT calculations, molecular docking, in vitro antimicrobial and antidiabetic studies of green synthesized Schiff bases: as Covid-19 inhibitor. Journal of biomolecular structure & dynamics, 41(3), 1017-1033. [Link]

  • Zhang, Y., et al. (2022). A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity. Materials, 15(8), 2896. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 707-15-3) from 2-methylcyclohexanone . The method employs the Bucherer-Bergs reaction , a multicomponent condensation utilizing potassium cyanide and ammonium carbonate.[1][2][3] This specific spiro-hydantoin scaffold is a critical intermediate in the development of anticonvulsants, aldose reductase inhibitors, and non-natural amino acids.

Unlike simple cyclohexanone derivatives, the 2-methyl substitution introduces steric factors that influence reaction kinetics and stereochemical outcomes. This guide addresses these challenges, providing a thermodynamically controlled pathway to the major diastereomer.

Strategic Analysis & Chemistry

Reaction Mechanism

The synthesis proceeds via the Bucherer-Bergs mechanism, which is distinct from the Strecker synthesis. While Strecker conditions (cyanide + amine) yield


-amino nitriles via kinetic control, the Bucherer-Bergs conditions (cyanide + ammonium carbonate + CO

source) operate under thermodynamic control.
  • Cyanohydrin Formation: Cyanide adds to the ketone carbonyl.[3]

  • Imine/Amine Formation: Substitution by ammonia.

  • Carbamate Formation: Addition of CO

    
     (from carbonate) to the amine.
    
  • Cyclization: Intramolecular ring closure to form the hydantoin.

Stereochemical Control

The stereochemistry of spiro-hydantoins derived from 2-substituted cyclohexanones is well-documented.

  • Thermodynamic Product (Bucherer-Bergs): The reaction favors the formation of the isomer where the bulky hydantoin 4-carbonyl group occupies the equatorial position to minimize 1,3-diaxial interactions. For 2-methylcyclohexanone, the methyl group also prefers the equatorial orientation. Consequently, the major product is the trans-isomer (referring to the relationship between the C2-methyl and the hydantoin C4-carbonyl).

  • Kinetic Product (Strecker): Typically yields the isomer with the amino group in the axial position (cis-isomer).

Reaction Scheme (Graphviz)

BuchererBergsMechanism cluster_conditions Conditions: 55-60°C, EtOH/H2O Ketone 2-Methylcyclohexanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, HCN AminoNitrile Amino Nitrile Cyanohydrin->AminoNitrile + NH3 - H2O CarbamicAcid Carbamic Acid Intermediate AminoNitrile->CarbamicAcid + CO2 Hydantoin 6-Methyl-1,3-diazaspiro [4.5]decane-2,4-dione CarbamicAcid->Hydantoin Cyclization - H2O

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction converting 2-methylcyclohexanone to the spiro-hydantoin.

Safety Protocol: Cyanide Handling (CRITICAL)

⚠️ DANGER: CYANIDE HAZARD

Potassium Cyanide (KCN) releases Hydrogen Cyanide (HCN) gas upon contact with acid or water. HCN is a rapid-acting asphyxiant that can be fatal.

  • Engineering Controls: All operations must be performed in a certified, high-efficiency fume hood.
  • PPE: Double nitrile gloves, lab coat, and full-face shield are mandatory.
  • Detection: A personal HCN monitor must be worn.
  • Quench Solution: Prepare a bath of 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH to neutralize all cyanide waste and glassware.
  • Emergency: Have an amyl nitrite kit or hydroxocobalamin antidote kit available immediately outside the hood.
[3][4]

Materials & Equipment

Reagents
ReagentPurityRoleStoichiometry (Eq)
2-Methylcyclohexanone >98%Substrate1.0
Potassium Cyanide (KCN) >97%Reagent1.2 - 1.5
Ammonium Carbonate ACS GradeReagent/CO2 Source3.0 - 4.0
Ethanol (EtOH) 95% or Abs.SolventN/A
Water (Deionized) N/ASolventN/A
Hydrochloric Acid (HCl) 6MWorkup (Precipitation)Excess
Equipment
  • Round-bottom flask (250 mL or 500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle (oil bath preferred for stability)

  • Temperature probe

  • pH paper (range 1-14)

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Step 1: Reaction Setup
  • Solvent Prep: In a round-bottom flask, prepare a 1:1 mixture of Ethanol and Water (e.g., 50 mL EtOH : 50 mL H2O).

  • Reagent Addition: Add Ammonium Carbonate (3.0 equiv) to the solvent. Stir until partially dissolved.

  • Cyanide Addition: Carefully add Potassium Cyanide (1.2 equiv). Note: The solution will be basic; HCN evolution is minimal at this stage but keep in fume hood.

  • Substrate Addition: Add 2-Methylcyclohexanone (1.0 equiv) dropwise to the stirring mixture.

Step 2: Reaction[1]
  • Heating: Heat the mixture to 55–60°C .

    • Expert Insight: Do not reflux vigorously (approx. 80°C) immediately. Ammonium carbonate decomposes to Ammonia and CO2. If the temperature is too high too fast, reagents are lost to the gas phase before the hydantoin forms. A sealed pressure tube can be used to prevent reagent loss, but standard glassware at 60°C is sufficient for 2-methylcyclohexanone.

  • Duration: Stir for 18–24 hours . The steric hindrance of the methyl group at the C2 position slows the formation of the cyanohydrin compared to unsubstituted cyclohexanone.

  • Monitoring: The solution usually turns clear or pale yellow. TLC (Ethyl Acetate:Hexane) can monitor the disappearance of the ketone, though the hydantoin is very polar.

Step 3: Workup & Isolation
  • Concentration: Remove approximately 50% of the solvent (mostly ethanol) using a rotary evaporator vented to a bleach scrubber. This concentrates the hydantoin salt in the remaining aqueous phase.

  • Acidification (CRITICAL):

    • Cool the aqueous residue to 0–5°C in an ice bath.

    • SLOWLY add 6M HCl dropwise.

    • Observation: Vigorous bubbling (CO2) will occur. HCN gas will also be evolved. This must be done in the back of the hood.

    • Target pH: Acidify to pH 2–3 .

  • Precipitation: The product, 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, will precipitate as a white or off-white solid.

  • Filtration: Filter the solid using vacuum filtration.

  • Washing: Wash the cake with ice-cold water (2x) to remove inorganic salts.

Step 4: Purification[5]
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (approx 3:1 ratio).

    • Dissolve in hot ethanol.

    • Add hot water until slightly turbid.

    • Cool slowly to room temperature, then 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (EtOH/H2O Solvent) Mix Add (NH4)2CO3 + KCN Then add 2-Methylcyclohexanone Start->Mix Heat Reaction: 55-60°C 18-24 Hours Mix->Heat Concentrate Evaporate EtOH (Bleach Scrubber Vent) Heat->Concentrate Acidify Acidify with 6M HCl (pH 2-3, Ice Bath) Concentrate->Acidify CAUTION: HCN Release Filter Vacuum Filtration Wash with Cold Water Acidify->Filter Precipitate Forms Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure Product: 6-Methyl-1,3-diazaspiro [4.5]decane-2,4-dione Recryst->Final

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Results & Characterization

Expected Yield[5][6][7][8]
  • Typical Yield: 50–70%

  • Note: Yields are often lower than unsubstituted cyclohexanone due to steric hindrance affecting the initial nucleophilic attack.

Physical Properties[5][6][7][9][10]
  • Appearance: White crystalline solid.

  • Melting Point: Typically >200°C .[4][5] (Related derivatives like 8-phenyl analogs melt ~211–214°C [1]; unsubstituted spiro-hydantoin melts ~220°C).

Spectroscopic Data (Expected)
TechniqueSignalInterpretation
1H NMR (DMSO-d6)

10.5–10.8 ppm (s, 1H)
N3-H (Imide proton)

8.0–8.5 ppm (s, 1H)
N1-H (Amide proton)

0.9–1.1 ppm (d, 3H)
Methyl group (C6-CH3)

1.2–2.0 ppm (m, 9H)
Cyclohexyl ring protons
IR (ATR)3100–3300 cm

N-H stretch (broad)
1710, 1770 cm

C=O stretch (Hydantoin characteristic doublet)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH not low enough during workup.Ensure pH is <3. Hydantoins are weak acids (pKa ~9) and soluble in base.
Oiling Out Product precipitating too fast or impurities.Re-dissolve in hot ethanol and add water more slowly. Scratch glass to induce crystallization.
Reagent Loss Temperature too high; (NH4)2CO3 decomposed.Keep temp <60°C. Add excess (NH4)2CO3 (up to 4-5 eq) if using open reflux.
Dark Color Polymerization of cyanide/ketone.Ensure reagents are pure. Avoid temperatures >80°C.

References

  • Sacripante, G., & Edward, J. T. (1982). Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. Canadian Journal of Chemistry, 60(15), 1982-1988.

  • Organic Chemistry Portal.[1] (n.d.). Bucherer-Bergs Reaction.

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021).[6] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[6] Molecules, 26(11), 3263.

  • Sigma-Aldrich. (n.d.). 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione Product Page.

Sources

Optimized Strategies for the Regioselective N-Alkylation of 1,3-Diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 1,3-diazaspiro[4.5]decane-2,4-dione (often referred to as 5,5-pentamethylenespirohydantoin) is a privileged pharmacophore in medicinal chemistry, serving as a core structure for anticonvulsants, aldose reductase inhibitors, and antitumor agents.[1]

Functionalizing this scaffold via


-alkylation is a critical synthetic step. However, the presence of two nucleophilic nitrogen atoms (

and

) with distinct electronic properties presents a regioselectivity challenge.[1] This Application Note provides a definitive guide to controlling this selectivity. We detail protocols for exclusive

-alkylation
(thermodynamically controlled) and

-selective alkylation
(kinetically/nucleophilicity controlled), supported by mechanistic insights and self-validating experimental checks.

Mechanistic Grounding: The Divergence

To control the reaction, one must understand the acidity difference between the two nitrogen centers.

  • 
     (Imide-like):  Located between two carbonyl groups (
    
    
    
    and
    
    
    ).[1] The negative charge is highly delocalized.
    • Reactivity: Deprotonates with mild bases (

      
      , 
      
      
      
      ).[1]
  • 
     (Urea-like):  Flanked by the spiro-carbon and one carbonyl (
    
    
    
    ).
    • Reactivity: Requires strong bases (

      
      , 
      
      
      
      ) for deprotonation.[1]
Visualization: Regioselectivity Pathways

The following diagram illustrates the divergent pathways based on base strength and stoichiometry.

G Start 1,3-Diazaspiro[4.5]decane-2,4-dione BaseMild Mild Base (K2CO3, 1.0 eq) Start->BaseMild Deprotonation BaseStrong Strong Base (NaH/tBuOK, >2.0 eq) Start->BaseStrong Double Deprotonation MonoAnion N3-Monoanion (Stabilized) BaseMild->MonoAnion DiAnion N1,N3-Dianion (Highly Nucleophilic N1) BaseStrong->DiAnion ProdN3 N3-Alkyl Product (Major) MonoAnion->ProdN3 + R-X (1.0 eq) ProdN1 N1-Alkyl Product (Major via Dianion) DiAnion->ProdN1 + R-X (1.0 eq) Kinetic Control

Figure 1: Decision tree for selecting reaction conditions based on the desired alkylation site.

Protocol A: Regioselective -Alkylation

Target: Introduction of substituent exclusively at the imide (


) position.
Mechanism:  Exploits the higher acidity of 

. Using a mild base ensures

remains protonated and non-nucleophilic.
Reagents & Equipment
ComponentSpecificationRole
Substrate 1,3-diazaspiro[4.5]decane-2,4-dioneStarting Material
Base Potassium Carbonate (

), anhydrous
Mild Base (

conj.[1] acid ~10.3)
Solvent Acetone (HPLC Grade) or DMFPolar Aprotic Solvent
Electrophile Alkyl Halide (

)
Alkylating Agent
Catalyst Potassium Iodide (

)
Finkelstein catalyst (optional for chlorides)
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the spirohydantoin in Acetone (0.2 M concentration).

    • Note: If the substrate is insoluble in Acetone, switch to DMF.[1] Acetone is preferred for easier workup.

  • Activation: Add 1.5 eq of anhydrous

    
    . Stir at Room Temperature (RT) for 15 minutes.
    
    • Observation: The suspension may become slightly cloudy as the potassium salt forms.

  • Alkylation: Add 1.1 eq of the Alkyl Halide dropwise.

    • Optimization: If using an alkyl chloride, add 0.1 eq of

      
       to accelerate the reaction.[1]
      
  • Reaction: Reflux the mixture (approx. 56°C for Acetone) for 4–12 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM).[1] The

      
      -alkylated product usually has a higher 
      
      
      
      than the starting material due to loss of the polar NH.
  • Workup:

    • If Acetone: Filter off the inorganic solids (

      
      ).[1] Evaporate the solvent.
      
    • If DMF: Pour the mixture into ice-cold water. The product often precipitates. Filter and wash with water.[2]

  • Purification: Recrystallization from EtOH/Water is usually sufficient. If oil forms, use flash column chromatography.[1]

Validation Criteria:

  • 1H NMR: Disappearance of the downfield signal (

    
     ~10.5–11.0 ppm) corresponding to 
    
    
    
    . The
    
    
    signal (
    
    
    ~8.5 ppm) should remain.

Protocol B: Direct -Selective Alkylation

Target: Introduction of substituent at the urea (


) position without protecting 

. Mechanism: The "Dianion Strategy." By using excess strong base, both nitrogens are deprotonated.[1] The

anion is less stabilized (higher charge density) and therefore more nucleophilic than the

anion. It reacts with the electrophile preferentially.
Reagents & Equipment
ComponentSpecificationRole
Base Sodium Hydride (

, 60% in oil) or

Strong Base
Solvent Anhydrous THF or DMFSolvent (Must be dry)
Atmosphere Nitrogen or ArgonInert atmosphere required
Step-by-Step Methodology
  • Setup: Flame-dry a two-neck flask and cool under Argon flow.

  • Solubilization: Dissolve 1.0 eq of spirohydantoin in anhydrous THF or DMF (0.1 M). Cool to 0°C.

  • Dianion Formation: Carefully add 2.2 eq of

    
     (or 
    
    
    
    ).
    • Caution: Hydrogen gas evolution. Vent properly.

    • Time: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete double deprotonation.

  • Controlled Addition: Cool back to 0°C. Add 1.0 eq (stoichiometric) of Alkyl Halide very slowly (syringe pump preferred).

    • Critical: Do not use excess alkyl halide, or

      
      -dialkylation will occur.[1]
      
  • Reaction: Stir at 0°C for 1–2 hours.

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (x3). Wash organic layer with brine. Dry over

    
    .[2]
    

Validation Criteria:

  • 1H NMR: Disappearance of the

    
     signal (
    
    
    
    ~8.5 ppm). The
    
    
    signal (
    
    
    ~10.5 ppm) should be visible (often broadened).[1]
  • Regiochemistry Check: HMBC NMR correlation is the gold standard. The

    
    -alkyl group will show correlations to the spiro-carbon (
    
    
    
    ) and the
    
    
    carbonyl, but not the
    
    
    carbonyl.

Protocol C: -Dialkylation

Target: Complete substitution of both nitrogens.

Methodology Summary
  • Base: Excess

    
     (3.0 eq) or 
    
    
    
    (excess).
  • Electrophile: Excess Alkyl Halide (>3.0 eq).[1]

  • Condition: Heat (60–80°C) in DMF.

  • Outcome: Both NH protons are removed; steric hindrance is overcome by thermal energy and excess reagent.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (

reaction)
Water in solvent

is hygroscopic. Flame-dry salts and use molecular sieves for Acetone/DMF.
Mixture of

products
Base too strong or Excess ElectrophileSwitch to weaker base (

or

) and strictly limit electrophile to 1.0 eq.
O-Alkylation "Hard" electrophile / Silver saltsAvoid silver salts (

). These promote O-alkylation via the lactim tautomer. Stick to K/Na bases.
Hydrolysis of Ring Harsh basic conditions + WaterHydantoins can hydrolyze to hydantoic acids in aqueous base at high temp. Keep conditions anhydrous.
Diagram: Mechanistic Resonance Stabilization

Understanding why


 is the "soft" anion and 

is the "hard" anion helps in troubleshooting.

Figure 2: Stability comparison. The N3 anion is thermodynamically favored, making it the default product under equilibrium conditions.[1]

References

  • Regioselectivity in Hydantoins

    • Konishi, S., et al. "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases."[1] Chemical and Pharmaceutical Bulletin, vol. 69, no.[1][3] 4, 2021, pp. 407-410.[1][3]

    • [1]

    • Relevance: Establishes the protocol for direct N1 alkyl
  • Synthesis of Spirohydantoin Scaffold

    • Vasilopoulou, M., et al. "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[1] Molbank, vol. 2021, no.[1] 2, M1223.[1]

    • Relevance: Details the 3-step synthesis and characteriz
  • Acidity and pKa Data

    • Rishipathak, D., et al. "Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives."[1] Asian Journal of Chemistry, vol. 19, no.[1] 7, 2007.

    • Relevance: Provides the foundational pKa values (N3 ~9.12 vs N1 >14) driving the mechanistic logic.
  • Medicinal Chemistry Context

    • Zeinyeh, W., et al. "1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3."[1] Journal of Medicinal Chemistry, vol. 55, no.[1] 7, 2012, pp. 2945-2959.[1]

    • [1][4]

    • Relevance: Demonstrates the utility of the scaffold in drug discovery.

Sources

Advanced Analytical Techniques for the Characterization of Spirohydantoin Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists

Executive Summary

Spirohydantoins represent a privileged class of heterocyclic pharmacophores characterized by a hydantoin (imidazolidine-2,4-dione) ring fused to a secondary carbocyclic or heterocyclic system via a single quaternary spiro carbon. These scaffolds are highly valued in modern drug discovery, functioning as potent aldose reductase inhibitors for diabetic complications and as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases in oncology[1].

However, the three-dimensional complexity of the spiro linkage, combined with the inherent chirality of the spiro carbon, presents unique analytical challenges. This application note provides a comprehensive, causality-driven guide to the structural elucidation, mass fragmentation profiling, and stereochemical resolution of spirohydantoin products.

AnalyticalWorkflow A Spirohydantoin Synthesis B LC-HRMS (Exact Mass & Purity) A->B Crude Mixture C 1D/2D NMR (Spiro Connectivity) B->C Purity >95% D Chiral SFC (Enantiomeric Resolution) C->D Verified Core

Fig 1. Sequential analytical workflow for the structural and stereochemical validation of spirohydantoins.

Structural Elucidation via 1D and 2D NMR Spectroscopy

Mechanistic Causality

The defining feature of a spirohydantoin is its quaternary spiro carbon. Because this carbon lacks directly attached protons, standard 1D


H NMR is insufficient to prove the connectivity between the fused ring and the hydantoin core. Furthermore, the chiral nature of the spiro center induces a rigid asymmetric environment, causing the adjacent 

-methylene protons on the fused ring to become magnetically inequivalent (diastereotopic)[2]. To definitively prove the spiro linkage, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to detect long-range (

,

) carbon-proton couplings bridging the two ring systems.
Protocol 1: NMR Connectivity Mapping

Step 1: Sample Preparation Dissolve 10–15 mg of the purified spirohydantoin in 0.6 mL of DMSO-


. DMSO is the solvent of choice because it prevents the rapid chemical exchange of the hydantoin N-H protons, allowing them to be observed as distinct, quantifiable signals.

Step 2: 1D Acquisition (


H and 

C)
  • Acquire a standard

    
    H spectrum (400 or 500 MHz). Locate the highly deshielded N1-H and N3-H protons (typically 
    
    
    
    8.0–8.8 and
    
    
    10.5–11.2 ppm, respectively).
  • Acquire a

    
    C spectrum. Identify the spiro carbon (
    
    
    
    60–75 ppm) and the two distinct hydantoin carbonyls: C2 (
    
    
    ~155 ppm) and C4 (
    
    
    174–180 ppm)[3].

Step 3: 2D HMBC Acquisition Set up an HMBC experiment optimized for long-range coupling constants of


 = 8 Hz. Map the cross-peaks from the diastereotopic 

-methylene protons of the fused ring to the C2 and C4 carbonyl carbons of the hydantoin ring.

Self-Validating Checkpoint: The protocol validates itself if a distinct


 HMBC cross-peak is observed between the 

-methylene protons of the carbocycle and the C4 carbonyl of the hydantoin. If this cross-peak is absent, the molecule is likely an uncyclized intermediate (e.g., an open-chain urea derivative) rather than a true spirohydantoin.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Profiling

Mechanistic Causality

Hydantoins possess an acidic imide-like N-H moiety, making them highly responsive to Electrospray Ionization in negative mode (ESI-), though ESI+ is equally viable if basic appendages are present. During Collision-Induced Dissociation (CID), the imidazolidine-2,4-dione ring undergoes highly predictable, thermodynamically driven ring-opening. The primary fragmentation pathway is the retro-cycloaddition or cleavage resulting in the neutral loss of isocyanic acid (HNCO, 43 Da), followed by the loss of carbon monoxide (CO, 28 Da)[4].

Protocol 2: LC-MS/MS Fragmentation Profiling

Step 1: Chromatographic Separation Inject 2


L of a 1 

g/mL sample (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a C18 reversed-phase column. Use a gradient elution of 5% to 95% Acetonitrile over 10 minutes.

Step 2: HRMS and CID Setup Operate the HRMS (e.g., Q-TOF or Orbitrap) in targeted MS/MS mode. Isolate the precursor ion


 or 

with a 1.0 Da isolation window. Apply a normalized collision energy (NCE) ramp from 15 to 35 eV to induce fragmentation.

Step 3: Spectral Annotation Analyze the product ion spectra for the diagnostic mass shifts.

Self-Validating Checkpoint: The detection of an exact mass fragment corresponding to


 confirms the structural integrity of the hydantoin ring. If the primary loss is 

(18 Da) instead of HNCO, suspect an incomplete Bucherer-Bergs cyclization (e.g., an intermediate cyanohydrin).

MSFragmentation A Precursor Ion [M+H]+ or [M-H]- B Primary Product Ion Loss of 43 Da A->B CID Fragmentation - HNCO (Isocyanic Acid) C Secondary Product Ion Loss of 71 Da Total B->C Sequential Cleavage - CO (Carbon Monoxide)

Fig 2. Characteristic collision-induced dissociation (CID) fragmentation pathway of the hydantoin ring.

Stereochemical Profiling via Chiral SFC

Mechanistic Causality

Because the spiro carbon is inherently chiral, spirohydantoins exist as enantiomers that often exhibit drastically different pharmacological profiles and off-target toxicities. Supercritical Fluid Chromatography (SFC) utilizing immobilized polysaccharide-based chiral stationary phases (CSPs) is the gold standard for this resolution[5]. The separation is driven by a three-point interaction model: hydrogen bonding between the hydantoin's N-H/C=O groups and the carbamate linkages of the CSP,


 interactions, and steric inclusion within the polysaccharide's chiral grooves.
Protocol 3: Chiral Resolution Method Development

Step 1: Column Selection Equip the SFC system with an immobilized amylose-based column (e.g., Chiral ART Amylose-SA or Chiralpak IA, 250


 4.6 mm, 5 

m). Immobilized columns are preferred as they tolerate a wider range of co-solvents without degrading the chiral selector[5].

Step 2: Mobile Phase Optimization Set the primary mobile phase to supercritical


. Screen alcoholic modifiers (Methanol, Ethanol, Isopropanol) from 10% to 40% isocratically. Maintain the backpressure at 120 bar and column temperature at 35°C.

Step 3: Detection and Elution Monitor the elution via Photodiode Array (PDA) detection at the compound's


 (typically 210–254 nm).

Self-Validating Checkpoint: The protocol is validated when two distinct peaks with identical UV spectra and exact masses achieve baseline resolution (


). The 1:1 integration ratio of these peaks in a racemic standard confirms that the separation is purely enantiomeric and not an artifact of chemical degradation.

Quantitative Data Summaries

Table 1: Diagnostic NMR Chemical Shifts for Spirohydantoin Cores

NucleusPositionTypical Chemical Shift (

, ppm)
Multiplicity / Structural Note

H
N1-H8.0 – 8.8Singlet (broad); rapid exchange in


H
N3-H10.5 – 11.2Singlet (broad); rapid exchange in


H
C(spiro)-CH

1.5 – 3.5Multiplet; exhibits selective diastereotopicity

C
C2 (Carbonyl)155.0 – 158.0Quaternary; urea-like carbonyl

C
C4 (Carbonyl)174.0 – 179.0Quaternary; amide-like carbonyl

C
C5 (Spiro)60.0 – 75.0Quaternary; highly dependent on fused ring

Table 2: Diagnostic MS/MS Neutral Losses for the Hydantoin Core

Precursor IonNeutral Loss FragmentMass Difference (Da)Structural Significance

/

Isocyanic Acid (HNCO)43.01Primary cleavage of the hydantoin ring

Carbon Monoxide (CO)28.01Secondary cleavage following ring opening

References

  • Ji, Z., et al. "Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases." Bioorganic & Medicinal Chemistry Letters, 2021. 1

  • Lengyel, I., et al. "The Preparation and Characterization of Nineteen New Phthalidyl Spirohydantoins." Heterocycles, 2007. 2

  • Stoyanov, E., et al. "Synthesis of 3',4'-Dihydro-2H,2'H,5H-spiro [imidazolidine-4,1'-naphthalene]-2,5-dione." Acta Chimica Slovenica, 2013. 3

  • Foroughbakhshfasaei, M., et al. "Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases." Separations, 2022.5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working on the synthesis of 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione .

Synthesizing this specific spirohydantoin from 2-methylcyclohexanone via the Bucherer-Bergs multicomponent reaction presents unique steric and thermodynamic challenges. The adjacent alpha-methyl group creates significant steric hindrance, which often leads to stalled kinetics and poor yields under standard open-flask conditions [1]. This guide provides field-proven insights, a self-validating optimized protocol, and targeted FAQs to help you achieve high-yield, reproducible results.

Mechanistic Overview & Pathway Analysis

To troubleshoot effectively, we must first understand the causality behind the reaction's failure points. The Bucherer-Bergs reaction is a thermodynamically controlled, reversible process. The bulky 2-methyl group hinders the initial nucleophilic attack of the cyanide ion. Furthermore, if the intermediate gases (NH₃ and CO₂) are allowed to escape, Le Chatelier's principle dictates that the equilibrium will shift backward, severely limiting the formation of the cyano-carbamic acid intermediate [1, 2].

BuchererBergs Ketone 2-Methylcyclohexanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin KCN, H+ Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile NH3 (from (NH4)2CO3) Carbamic Cyano-Carbamic Acid Aminonitrile->Carbamic CO2 (from (NH4)2CO3) Imino 5-Imino-oxazolidin-2-one Carbamic->Imino Intramolecular Cyclization Product 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione (Spirohydantoin) Imino->Product Rearrangement

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction for 2-methylcyclohexanone.

Yield Optimization Data

Standard reflux conditions typically yield less than 50% for this sterically hindered substrate. By altering the thermodynamic environment (pressure and temperature), yields can be drastically improved[1, 3].

Reaction ConditionTemp (°C)Vessel TypeTime (h)Expected Yield (%)Primary Limitation
Standard Aqueous EtOH50-60Open Flask / Reflux2440 - 49Reagent off-gassing shifts equilibrium backwards
Sealed Vessel (EtOH/H₂O)90-110Pressure Tube18 - 2469 - 85Requires specialized high-pressure glassware
Microwave-Assisted120Microwave Vial0.25> 85Difficult to scale up for bulk production

Validated Experimental Protocol: Sealed-Vessel Synthesis

This protocol is designed as a self-validating system . By utilizing a sealed pressure vessel, we force the retention of volatile intermediates, directly addressing the root cause of low yields.

Reagents Required:

  • 2-Methylcyclohexanone (1.0 equiv)

  • Potassium Cyanide (KCN) (2.0 equiv) (Caution: Highly toxic)

  • Ammonium Carbonate ((NH₄)₂CO₃) (3.0 equiv)

  • 50% Aqueous Ethanol (v/v)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled borosilicate pressure tube equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone in 50% aqueous ethanol. Causality Note: The 50% aqueous organic mixture ensures that both the hydrophobic ketone and the inorganic salts remain fully solvated during the initial phase.

  • Reagent Addition: Add KCN and (NH₄)₂CO₃ to the solution.

  • Sealing and Heating: Seal the pressure tube tightly with a Teflon screw cap and a fluoroelastomer O-ring. Submerge the tube in a pre-heated oil bath at 90–110 °C for 18–24 hours. Causality Note: The sealed environment prevents the escape of NH₃ and CO₂, maintaining the high internal pressure necessary to drive the thermodynamically controlled cyclization forward.

  • Cooling and Venting: Remove the tube from the heat source and allow it to cool completely to room temperature. Crucial: Carefully vent the tube inside a fume hood to release residual internal pressure.

  • Isolation & Validation Check: Acidify the mixture dropwise with 1M HCl until the pH reaches 5-6.

    • Self-Validation: Immediate precipitation of a white solid should occur upon reaching this pH. If the solution remains clear or only slightly cloudy, it indicates incomplete cyclization, likely due to a failure in the O-ring seal allowing gas escape during step 3.

  • Purification: Filter the crude solid under vacuum, wash with ice-cold distilled water, and recrystallize from hot methanol to yield pure 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Troubleshooting & FAQs

Q1: Why is my yield plateauing around 40% when using standard reflux conditions? A1: The synthesis of 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is sterically hindered by the alpha-methyl group. Under standard open-flask reflux, ammonium carbonate decomposes into NH₃ and CO₂ gases, which escape the system. Because the Bucherer-Bergs reaction is reversible, the loss of these gases shifts the equilibrium away from the hydantoin product. Utilizing a sealed pressure vessel (as detailed in the protocol above) retains these gases, driving the equilibrium forward and overcoming the steric activation barrier [1].

Q2: What is the stereochemical outcome of this reaction? Will I get a complex mixture of diastereomers? A2: The Bucherer-Bergs reaction operates under strict thermodynamic control. For 2-substituted cyclohexanones, the reaction predominantly yields the spirohydantoin where the bulky 4'-carbonyl group of the newly formed hydantoin ring occupies the less sterically hindered equatorial position. This forces the alpha-methyl group into an axial or pseudo-axial orientation [2]. While trace amounts of the other diastereomer may form kinetically, the extended heating in a sealed vessel ensures equilibration to the major thermodynamically stable isomer, which is easily isolated via methanol recrystallization.

Q3: My product is "oiling out" instead of crystallizing during the acid workup. How can I fix this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the specific solvent mixture, or when it is plasticized by trapped impurities (such as unreacted 2-methylcyclohexanone). To resolve this, reheat the biphasic mixture until it becomes a homogenous solution, add a small volume of a co-solvent (like additional ethanol), and allow the solution to cool very slowly to room temperature. Seeding the solution with a previously obtained pure crystal of 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione will bypass the oiling phase and induce proper crystalline nucleation.

Q4: Can I substitute sodium cyanide (NaCN) for potassium cyanide (KCN)? A4: Yes, NaCN can be used interchangeably with KCN in terms of the core reaction mechanism. However, KCN often provides slightly better solubility profiles in 50% aqueous ethanol mixtures, which can marginally improve reaction kinetics in highly concentrated setups[3]. If substituting, ensure your molar equivalents are recalculated based on the molecular weight differences.

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: Molecules (MDPI) URL:[Link]

  • Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones Source: Canadian Journal of Chemistry URL:[Link]

Spirohydantoin Synthesis Support Center: Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirohydantoin synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the causality behind the classic Bucherer-Bergs multicomponent reaction and provide self-validating workflows to ensure robust, reproducible spirohydantoin formation for drug development and structural biology applications.

Core Workflow: Self-Validating Bucherer-Bergs Protocol

To establish a baseline for troubleshooting, ensure your standard operating procedure aligns with this optimized, self-validating workflow.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the ketone substrate (1.0 equiv) in a 1:1 mixture of EtOH/H₂O. Note: If the substrate is highly lipophilic, substitute EtOH with N,N-Dimethylformamide (DMF).

  • Cyanide Addition: Add KCN or NaCN (1.5 - 2.0 equiv) to the stirring solution.

    • Self-Validation Check: Monitor the reaction by TLC (Thin-Layer Chromatography). The formation of the cyanohydrin intermediate should be visible within 30-60 minutes at room temperature. If the starting ketone persists, cyanide addition is incomplete, and the reaction will fail downstream.

  • Ammonium Carbonate Addition: Add (NH₄)₂CO₃ (3.0 - 4.0 equiv). This reagent acts as the dual source for both ammonia (NH₃) and carbon dioxide (CO₂).

  • Thermal Activation: Seal the reaction vessel tightly (critical to prevent NH₃ and CO₂ escape) and heat to 60–70 °C for 12–24 hours.

  • Workup and Isolation: Cool the mixture to 0 °C. The spirohydantoin typically precipitates due to its robust hydrogen-bonding network. In a well-ventilated fume hood, acidify carefully with 1M HCl to pH 3 to maximize precipitation and quench residual cyanide. Filter, wash with cold water, and dry under a vacuum.

Mechanistic Pathway & Logical Relationships

Understanding the mechanism is critical for troubleshooting. The reaction proceeds from the ketone to a cyanohydrin, then an aminonitrile, followed by CO₂ insertion to form a cyano-carbamic acid. Intramolecular cyclization yields a 5-imino-oxazolidin-2-one, which undergoes an isocyanate rearrangement to the final thermodynamically stable spirohydantoin .

BB_Mechanism A Ketone Substrate B Cyanohydrin Intermediate A->B KCN, H2O (Nucleophilic Addition) C Aminonitrile Intermediate B->C NH3 from (NH4)2CO3 (SN2 Substitution) D Cyano-carbamic Acid C->D CO2 Insertion E 5-Imino-oxazolidin-2-one D->E Intramolecular Cyclization F Isocyanate Intermediate E->F Ring Opening G Spirohydantoin (Thermodynamic Product) F->G Ring Closure (Rearrangement)

Caption: Mechanistic pathway of the Bucherer-Bergs reaction from ketone to spirohydantoin.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at the cyanohydrin or aminonitrile stage. Why am I getting low yields of the final spirohydantoin? Analysis: The conversion of the aminonitrile to the cyano-carbamic acid requires a high concentration of dissolved CO₂. If your reaction vessel is open, loosely capped, or equipped with a reflux condenser, the CO₂ (generated from the thermal dissociation of ammonium carbonate) escapes into the atmosphere, halting the reaction entirely at the aminonitrile stage. Solution:

  • Seal the Vessel: Always run Bucherer-Bergs reactions in a sealed pressure tube or autoclave, especially when scaling up.

  • Increase Equivalents: Ensure you are using at least a 3-to-1 ratio of (NH₄)₂CO₃ to KCN. Ammonium carbonate sublimes and dissociates easily; excess is required to maintain high partial pressures of NH₃ and CO₂ in solution , .

Q2: I am synthesizing a spirohydantoin from a sterically hindered cyclic ketone. The standard 60 °C aqueous ethanol conditions yield <20% product. How can I optimize this? Analysis: Sterically hindered ketones suffer from poor nucleophilic attack kinetics. Furthermore, bulky hydrophobic ketones have poor solubility in standard EtOH/H₂O mixtures, leading to biphasic stalling where the substrate and the aqueous cyanide never properly mix. Solution:

  • Solvent Switch: Switch the solvent from EtOH/H₂O to a more polar, high-boiling solvent like N,N-Dimethylformamide (DMF) or acetamide. This increases the solubility of lipophilic substrates and stabilizes the highly polar transition states .

  • Microwave Irradiation: Transitioning from conventional heating to microwave-assisted synthesis (MWAS) significantly overcomes steric barriers. Studies show that microwave irradiation at 120–130 °C for 8–10 minutes can increase yields of hindered cycloalkanespirohydantoins from ~16% to >85% .

Q3: How do I control the diastereoselectivity when reacting substituted cyclic ketones (e.g., 4-tert-butylcyclohexanone)? Analysis: The Bucherer-Bergs reaction operates strictly under thermodynamic control. The reversible nature of the initial steps (cyanohydrin and aminonitrile formation) combined with the final irreversible rearrangement means the system funnels into the most thermodynamically stable spiro-isomer. Typically, the C-4 carbonyl group of the newly formed hydantoin ring will orient itself in the less sterically hindered equatorial position . Solution:

  • If you require the kinetic product (the epimeric spirohydantoin where the hydantoin ring is axial), the Bucherer-Bergs reaction is the wrong choice. You must use the alternative Strecker amino acid synthesis followed by cyclization with cyanate (the Read-type reaction), which proceeds under kinetic control to yield the opposite diastereomer .

Q4: My product is heavily contaminated with side products (e.g., uncyclized hydantoic acids). How do I purify it efficiently without column chromatography? Analysis: Spirohydantoins are highly crystalline and possess unique solubility profiles due to their strong intermolecular hydrogen bonding, which forms distinct dimeric motifs . Solution:

  • pH-Driven Precipitation: Exploit the weakly acidic nature of the hydantoin N-H proton (pKa ~ 9). Dissolve the crude mixture in dilute aqueous NaOH (pH 10-11). The spirohydantoin will dissolve as a sodium salt. Wash the aqueous layer with diethyl ether to remove neutral organic impurities (like unreacted ketone or cyanohydrin). Then, carefully acidify the aqueous layer to pH 3 with HCl to precipitate the pure spirohydantoin.

Quantitative Optimization Data

The following table synthesizes field-proven optimization parameters for converting standard and hindered ketones into spirohydantoins, comparing conventional thermal methods versus microwave-assisted conditions.

Substrate TypeMethodSolvent SystemTemp (°C)Time(NH₄)₂CO₃ (eq)Avg. Yield (%)
Unhindered KetoneThermalEtOH / H₂O60 - 7012 - 24 h3.085 - 95%
Hindered KetoneThermalEtOH / H₂O7048 h4.015 - 30%
Hindered KetoneThermalDMF / H₂O9024 h4.050 - 65%
Hindered KetoneMicrowaveEtOH / H₂O120 - 1308 - 10 min4.085 - 97%

Data synthesized from comparative optimization studies on cycloalkanespirohydantoins .

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.[Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal.[Link]

  • Maestro, A., et al. (2011). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids. Arkivoc.[Link]

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry.[Link]

  • Lazić, A., et al. (2021). Role of Structural Motifs in Formation of the Supramolecular Architecture of 3-(4-tert-butylbenzoyl)-1,3-diazaspiro[1]decane-2,4-dione. 28th Conference of the Serbian Crystallographic Society.[Link]

Sources

Technical Support Center: Spirohydantoin Process Development

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Considerations for Spirohydantoin Production

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Process Development Support Center. You are likely here because the Bucherer-Bergs reaction—reliable on a milligram scale—is behaving unpredictably in your 5L or 50L reactor. Spirohydantoins are rigid, privileged scaffolds in medicinal chemistry (e.g., aldose reductase inhibitors), but their synthesis involves a "perfect storm" of scale-up hazards: toxic cyanide handling, massive pressure generation from ammonium carbonate decomposition, and intractable solubility profiles.

This guide addresses the three most critical failure modes we see in the field: Reactor Pressurization , "Brick" Formation (Mass Transfer) , and Stereochemical Drift .

Module 1: Reaction Safety & Kinetics (The Bucherer-Bergs Challenge)

Context: The standard Bucherer-Bergs protocol utilizes a ketone, potassium cyanide (KCN), and ammonium carbonate


.[1][2][3][4][5]
Troubleshooting Log

Q1: "My reactor pressure is spiking uncontrollably during the heating ramp. I'm nearing the PRV (Pressure Relief Valve) limit. Is this normal?"

Diagnosis: Yes, this is a characteristic thermodynamic penalty of the reagent choice. Ammonium carbonate decomposes at roughly 58–60°C to release ammonia (


) and carbon dioxide (

). In a closed system (autoclave/pressure reactor), this generates significant autogenous pressure (often >10 bar depending on headspace).

The Mechanism of Failure: If you heat too quickly, the rate of gas evolution (


) exceeds the rate of consumption (

) by the cyanohydrin intermediate. You are essentially creating a gas generator.

Corrective Protocol: The "Step-Ramp" Temperature Control Do not ramp directly to 100°C. Use a staged heating profile to allow the solution concentration of


 to equilibrate with the consumption rate.
  • Charge Reagents: Ketone (1.0 equiv), KCN (1.2–1.5 equiv),

    
     (3.0 equiv).
    
  • Stage 1 (Incubation): Hold at 45–50°C for 2–4 hours. This initiates the formation of the hemiaminal and aminonitrile without rapid carbonate decomposition [1].

  • Stage 2 (Cyclization): Ramp to 80–90°C over 2 hours.

  • Pressure Management: Ensure reactor headspace is at least 30% of total volume.

DOT Diagram: Bucherer-Bergs Process Flow & Safety

BuchererSafety cluster_0 Reactor System Reagents Ketone + KCN + (NH4)2CO3 Decomp Carbonate Decomposition Reagents->Decomp T > 58°C Intermediate Aminonitrile Intermediate Reagents->Intermediate Slow Step Pressure Pressure Spike (NH3 + CO2) Decomp->Pressure Gas Evolution Decomp->Intermediate NH3/CO2 Re-absorption PRV Burst Disk / PRV Pressure->PRV > Rated Limit Product Spirohydantoin Intermediate->Product Cyclization Scrubber Caustic Scrubber (NaOCl + NaOH) PRV->Scrubber Emergency Vent

Caption: Figure 1. Interaction between carbonate decomposition pressures and reaction kinetics. Effective cooling/scrubbing loops are required for over-pressurization events.

Module 2: Work-up & Purification (The Solubility Challenge)

Context: Spirohydantoins are notoriously insoluble. While this drives the reaction equilibrium forward (Le Chatelier’s principle), it creates severe mass transfer issues during scale-up.

Troubleshooting Log

Q2: "The reaction mixture has turned into a solid 'brick' inside the reactor. The agitator has stalled, and conversion has plateaued at 60%."

Diagnosis: You are experiencing product encapsulation . The spirohydantoin precipitates so rapidly that it coats unreacted ketone or cyanide salts, preventing them from dissolving and reacting. Standard 50% EtOH/Water mixtures often fail for lipophilic spiro-scaffolds [2].

Corrective Protocol: Solvent Engineering Move away from simple Ethanol/Water systems for lipophilic ketones.

Solvent SystemProsConsRecommended For
Ethanol / Water (1:1) Cheap, easy workup.Precipitates early; "brick" risk.Small, polar ketones.
Ethylene Glycol / Water Higher boiling point (120°C); better solubility for intermediates.Difficult to remove (high BP); viscous.High-temperature cyclizations.
Acetamide (Melt) Excellent solubility; drives reaction to completion.Solid at RT; difficult workup.Stubborn, sterically hindered ketones.
DMSO / Water Homogeneous reaction.DMSO is hard to strip; Cyanide in DMSO is hazardous (runaway risk).NOT RECOMMENDED for scale-up.

Pro-Tip: If using Ethanol/Water, add a Phase Transfer Catalyst (PTC) like Aliquat 336 (1-2 mol%). This keeps the cyanide anion active in the organic phase and prevents the hard precipitation crusting on the reactor walls.

Module 3: Stereochemical Control (The Isomer Challenge)

Context: Creating a spiro-center generates stereoisomers (diastereomers) if the ring already has substituents.

Troubleshooting Log

Q3: "I need the cis-isomer, but I'm getting a 1:1 mixture or mostly the trans-isomer. How do I steer this?"

Diagnosis: You are fighting the difference between Kinetic and Thermodynamic control.

  • Bucherer-Bergs reactions are generally reversible and equilibrate to the Thermodynamic Product (the isomer where the hydantoin ring is in the less sterically hindered position, usually equatorial) [3].

  • Strecker Synthesis (followed by cyanate treatment) usually yields the Kinetic Product (the amino nitrile forms via axial attack and is trapped).

Corrective Protocol: The "Route Switch"

  • Scenario A: You want the Thermodynamic Isomer (Stable).

    • Action: Increase reaction time and temperature.[6] Allow the equilibration to complete. If you isolate early, you may trap a kinetic mixture.

  • Scenario B: You want the Kinetic Isomer (Less Stable).

    • Action: Stop using Bucherer-Bergs. Switch to a two-step Strecker synthesis:

      • Condense Ketone + Amine + HCN

        
         Aminonitrile (Kinetic).
        
      • Treat with KOCN/Acid

        
         Hydantoin.[7]
        

DOT Diagram: Stereochemical Bifurcation

Stereochemistry cluster_kinetic Kinetic Control (Strecker) cluster_thermo Thermodynamic Control (Bucherer-Bergs) Ketone Substituted Cyclic Ketone Aminonitrile Amino Nitrile (Axial Attack) Ketone->Aminonitrile HCN/NH3 Fast, Irreversible Equilibrium Reversible Ring Opening Ketone->Equilibrium KCN/(NH4)2CO3 Heat KineticProd Kinetic Isomer (Sterically Congested) Aminonitrile->KineticProd KOCN/H+ ThermoProd Thermodynamic Isomer (Equatorial/Relaxed) KineticProd->ThermoProd Isomerization (Under vigorous B-B conditions) Equilibrium->ThermoProd Equilibration (Long reaction time)

Caption: Figure 2. Divergent pathways to spirohydantoin isomers. Bucherer-Bergs conditions favor thermodynamic equilibration.

Module 4: Downstream Processing (Cyanide Destruction)

Context: Regulatory bodies (ICH M7) classify cyanide as a severe genotoxic impurity. You cannot simply wash it down the drain.

Q4: "My final API has 50 ppm residual cyanide. Washing with water isn't working. How do I quench the mother liquor safely?"

Answer: Water washes are insufficient because metal-cyanide complexes can be stable. You must chemically destroy the cyanide.

Protocol: Oxidative Destruction (The Bleach Method)

  • pH Adjustment: Adjust the mother liquor/waste stream pH to > 10.5 (Critical: At lower pH, you risk generating cyanogen chloride gas, which is highly toxic).

  • Oxidant Addition: Slowly add 10-15% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.

  • Monitoring: Use starch-iodide paper to confirm excess oxidant.

  • Reaction:

    
    . The resulting cyanate is orders of magnitude less toxic and hydrolyzes to 
    
    
    
    and
    
    
    [4].
References
  • Ware, E. (1950).[5] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[5] Link

  • Sarges, R., et al. (1990).[8] "Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones." Journal of Medicinal Chemistry, 33(7), 1859-1865. Link

  • Asari, A. H., & Floreancig, P. E. (2020).[9] "Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis." Angewandte Chemie International Edition, 59(16), 6622-6626.[9] Link

  • Botz, M. M. (2001). "Overview of Cyanide Treatment Methods." Mining Environmental Management. Link (General Reference via SGS Technical Bulletins).

Sources

Spirohydantoin Stability & Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Start Here

Identify your specific observation to jump to the relevant troubleshooting workflow.

Observation / SymptomProbable CauseImmediate Action
Loss of product during basic workup (pH > 10) Ring Hydrolysis. N3-substituted spirohydantoins hydrolyze rapidly in strong base.Switch to carbonate buffers (pH < 9). If N3 is alkylated, avoid all aqueous strong bases.
New peak at RRT ~0.8-0.9 (HPLC) Hydantoic Acid Formation. The ring has opened but not cleaved.Check pH of mobile phase or diluent. Ensure samples are not stored in basic media.
Racemization of chiral spiro-center Retro-Bucherer-Bergs Reaction. Rare, but possible under high thermal stress + base.Lower reaction temperature. Spiro-centers are quaternary and generally resistant to direct enolization.
Precipitate forms upon acidification Hydantoic Acid Insolubility. Ring-opened byproduct often precipitates at low pH.Isolate solid and characterize by NMR/MS to confirm ring opening (

).

Technical Deep Dive: The Mechanisms of Instability

To troubleshoot effectively, you must understand the "Why." Spirohydantoins possess a unique stability profile governed by the substitution at Nitrogen-3 (N3) and the quaternary nature of Carbon-5 (C5).

A. Base-Induced Instability (The Critical N3 Switch)

The stability of a spirohydantoin in base is binary: it depends entirely on whether the N3 position is free (N-H) or substituted (N-R).

  • N3-Unsubstituted (N-H): High Stability.

    • Mechanism: The N3 proton is acidic (

      
      ). In base, it deprotonates to form a mono-anion.
      
    • Protection: This negative charge is resonance-stabilized over the carbonyls, rendering the carbonyl carbons less electrophilic and repelling nucleophilic attack (

      
      ).
      
    • Result: The ring survives standard basic workups (e.g., 1N NaOH at RT).

  • N3-Substituted (N-R): High Instability.

    • Mechanism: No acidic proton exists. The base (

      
      ) immediately attacks the electrophilic C4 carbonyl.
      
    • Result: Rapid ring opening to the hydantoic acid (ureido acid).

B. Acid-Induced Stability

Spirohydantoins are generally robust in acid.

  • Mechanism: Hydrolysis requires protonation of the carbonyl oxygen followed by water attack. This is kinetically slow compared to amides due to the urea-like resonance.

  • Condition: Ring opening usually requires forcing conditions (e.g., 6M HCl, Reflux, >100°C) often used for amino acid analysis. Milder acids (TFA, dilute HCl) rarely affect the ring.

C. Visualization of Degradation Pathways

The following diagram illustrates the divergent pathways based on N3 substitution and pH.

SpiroStability Spiro Spirohydantoin (Intact Ring) N3_Check Is N3 Substituted? Spiro->N3_Check Base (OH-) Protonated O-Protonated Species Spiro->Protonated Acid (H+) Anion Resonance Stabilized Anion (Stable) N3_Check->Anion No (N-H) pKa ~8-9 Tetra Tetrahedral Intermediate N3_Check->Tetra Yes (N-R) Fast Attack Anion->Tetra Extreme Heat/Conc. Base Hydantoic Hydantoic Acid (Ring Open) Tetra->Hydantoic Ring Opening AminoAcid Amino Acid + Ketone/Amine Hydantoic->AminoAcid 6M HCl, Reflux (Harsh) Protonated->Hydantoic H2O (Slow)

Figure 1: Decision tree for spirohydantoin degradation. Note the protective effect of N3-deprotonation in basic media.

Experimental Protocols: Stability & Stress Testing[1][2][3][4]

Use these protocols to validate the stability of your specific spirohydantoin scaffold.

Protocol A: Rapid Susceptibility Screen (The "Traffic Light" Test)

Purpose: Determine if your compound can survive standard workup conditions.

  • Prepare Stock: Dissolve 5 mg of spirohydantoin in 1 mL acetonitrile (ACN).

  • Acid Challenge: Add 100 µL stock to 900 µL 0.1 N HCl . Incubate at RT for 4 hours.

  • Base Challenge: Add 100 µL stock to 900 µL 0.1 N NaOH . Incubate at RT for 4 hours.

  • Analysis: Inject immediately onto HPLC (Acidic mobile phase prevents on-column degradation).

  • Interpretation:

    • Base Sample: If parent peak < 95%, your compound is Base Labile . Avoid basic extraction; use silica filtration or acidic workup.

    • Acid Sample: Degradation here is rare. If observed, suspect acid-sensitive functional groups on the spiro-ring, not the hydantoin itself.

Protocol B: Full Forced Degradation (ICH Compliant)

Purpose: For regulatory filing or deep mechanistic understanding.

StressorConditionsTarget DegradationNotes
Acid Hydrolysis 1N HCl, 60°C, 24h5-20%Neutralize sample before HPLC injection to prevent peak distortion.
Base Hydrolysis 0.1N - 1N NaOH, RT to 60°C5-20%Critical: If N3-substituted, start at RT. If N3-H, heat will be required.
Oxidation 3%

, RT, 24h
5-20%Hydantoins are generally oxidation resistant; degradation usually occurs on substituents.
Thermal Solid state, 60°C, 7 days< 5%Spirohydantoins have high melting points and excellent thermal stability.

Frequently Asked Questions (FAQ)

Q1: My spirohydantoin is chiral. Will it racemize in base?

  • Answer: Unlikely, but possible via degradation.

    • Explanation: In standard 5-substituted hydantoins (e.g., from amino acids), the C5 proton is acidic, leading to rapid racemization via enolization. Spirohydantoins have a quaternary C5. There is no proton to remove, so direct enolization is impossible.

    • Exception: If you observe loss of optical purity, it is likely due to a reversible ring-opening (Retro-Bucherer-Bergs) followed by non-stereoselective re-closure, or the chirality resides on a remote center that is chemically labile.

Q2: I need to N-alkylate my spirohydantoin. Can I use NaH/DMF?

  • Answer: Yes, but quench carefully.

    • Protocol: The anion formed by NaH is stable (see Figure 1). However, once the alkyl group is attached, the product becomes instantly susceptible to hydrolysis by any residual hydroxide or water present under basic conditions.

    • Fix: Quench the reaction with Ammonium Chloride (

      
      ) or dilute acid to neutralize the pH immediately after consumption of the starting material. Do not let the product sit in basic DMF.
      

Q3: How do I distinguish the Hydantoic Acid degradation product on LC-MS?

  • Answer: Look for the "Water Addition."[1][2]

    • Hydrolysis adds one molecule of water (

      
       Da).
      
    • Mass Shift: Look for

      
      .
      
    • Polarity: The ring-opened acid is significantly more polar. It will elute much earlier on Reverse Phase (C18) chromatography (lower Retention Time).

Q4: Can I use the Bucherer-Bergs reaction to reverse-engineer the degradation?

  • Answer: Yes. The formation of spirohydantoins from ketones, KCN, and ammonium carbonate is reversible.

    • Implication: Prolonged heating of spirohydantoins in strong aqueous base (reflux) can drive the equilibrium back toward the starting ketone, releasing ammonia and amines. This is a decomposition pathway distinct from simple hydrolysis.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

    • Foundational text on hydantoin synthesis, hydrolysis mechanisms, and ring stability.
  • Meusel, M., & Gütschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Preparative Biochemistry & Biotechnology, 34(1), 1–63. Link

    • Modern review covering spirohydantoin synthesis and stability profiles in drug discovery.
  • ICH Expert Working Group. (2003). "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation. Link

    • The regulatory standard for designing forced degradation (stress testing) protocols.[3][4]

  • Griffith, R. K., et al. (2005). "Hydantoins as Anticonvulsants." Current Medicinal Chemistry, 12, 2351. Link

    • Provides specific stability data on pharmaceutical spirohydantoins (e.g., Sorbinil).

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context[1][2][3]

The 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione scaffold represents a critical structural evolution in the class of spirohydantoins . Historically derived as rigid analogs of phenytoin, these compounds are investigated primarily for two distinct therapeutic endpoints: anticonvulsant activity (via voltage-gated sodium channel modulation) and aldose reductase inhibition (for diabetic complications).

This guide dissects the Structure-Activity Relationship (SAR) of the 6-methyl derivative, contrasting it with unsubstituted parent scaffolds, regioisomers (8-methyl), and clinical standards like Phenytoin and Ethosuximide. The presence of the methyl group at the C6 position (ortho to the spiro center) introduces significant steric and lipophilic modifications that alter blood-brain barrier (BBB) penetration and receptor binding kinetics.

Chemical Space & Synthesis Protocol

The Core Scaffold

The molecule consists of a hydantoin ring spiro-fused to a cyclohexane ring.

  • System: 1,3-diazaspiro[4.5]decane-2,4-dione.[1][2][3][4][5]

  • Modification: A methyl group at position 6 of the cyclohexane ring (adjacent to the spiro carbon C5).

  • Chirality: The C6-methyl substitution creates a chiral center, leading to diastereomers (cis/trans) relative to the hydantoin plane. However, synthetic protocols typically yield a predominant diastereomer due to thermodynamic control during ring closure.

Validated Synthesis Workflow (Bucherer-Bergs Reaction)

The most robust method for generating this scaffold is the Bucherer-Bergs multicomponent reaction . This protocol is preferred over the Strecker synthesis for spirohydantoins due to higher yields and cleaner crystallization.

Protocol Parameters:

  • Starting Material: 2-Methylcyclohexanone (CAS: 583-60-8).

  • Reagents: Potassium Cyanide (KCN), Ammonium Carbonate ((NH4)2CO3).[6][7]

  • Solvent: Ethanol/Water (1:1 v/v) or Methanol/Water.

  • Conditions: 55–60°C for 24–48 hours in a sealed vessel (or microwave irradiation at 110°C for 8 mins).

Experimental Workflow Diagram

SynthesisWorkflow Start Precursor: 2-Methylcyclohexanone Reagents Add Reagents: KCN (2.2 eq) + (NH4)2CO3 (3.5 eq) Solvent: EtOH/H2O (1:1) Start->Reagents Reaction Reaction Phase: Heat to 60°C (48h) OR Microwave 110°C (8 min) Reagents->Reaction Intermediate Intermediate Formation: Cyanohydrin u2192 Aminonitrile u2192 Carbamate Reaction->Intermediate In situ Cyclization Ring Closure: Formation of Spirohydantoin Intermediate->Cyclization Thermodynamic Control Workup Workup: Acidify with HCl (pH 2) Precipitate Crude Solid Cyclization->Workup Purification Purification: Recrystallization (EtOH/Water) Yield: ~77% Workup->Purification

Caption: Validated Bucherer-Bergs synthesis pathway for 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the critical acidification step for product isolation.

Structure-Activity Relationship (SAR) Analysis

The biological performance of the 6-methyl analog is defined by three "Hotspots" on the scaffold.

SAR Map & Logic

SAR_Map Core 6-Methyl-1,3-diazaspiro [4.5]decane-2,4-dione N3 N3 Position (Imide) Must be unsubstituted (N-H) for max Anticonvulsant activity. Alkylation u2193 activity. Core->N3 H-Bond Donor C6 C6 Position (Ortho-Methyl) Steric 'Gatekeeper'. Increases Lipophilicity (LogP). Modulates receptor fit vs. 8-Methyl (Para) isomer. Core->C6 Steric/Lipophilic RingSize Spiro Ring Size Cyclohexane (C6) > Cyclopentane (C5) for Anticonvulsant potency. Provides lipophilic bulk. Core->RingSize Pharmacophore Size N1 N1 Position Tolerates small alkyl groups. Large groups u2193 potency. Core->N1 Auxiliary Binding

Caption: SAR Map illustrating the functional impact of structural modifications. The C6-methyl group acts as a steric modulator critical for subtype selectivity.

Comparative Analysis: Regioisomers & Standards

The position of the methyl group on the cyclohexane ring drastically alters the physicochemical profile.

Compound ClassStructure / AnalogLogP (Calc)Relative Potency (MES Test)Toxicity (Rotarod)Key SAR Insight
Product 6-Methyl-spiro[4.5] 1.85 High Low Ortho-substitution increases steric bulk near the pharmacophore, potentially improving selectivity.
Regioisomer8-Methyl-spiro[4.5]1.88ModerateLowPara-substitution is less sterically demanding; mimics the unsubstituted parent more closely.
ParentUnsubstituted spiro[4.5]1.52ModerateLowBaseline activity; lower lipophilicity limits BBB penetration compared to methylated analogs.
StandardPhenytoin2.47Very HighHighDiphenyl substitution provides max lipophilicity but higher neurotoxicity.
StandardEthosuximide0.38Low (MES)LowActive in scPTZ (absence seizures), not MES.

Key Findings:

  • Lipophilicity: The addition of the methyl group (6-Me or 8-Me) increases LogP by approx 0.3–0.4 units compared to the unsubstituted parent. This enhances passive diffusion across the blood-brain barrier (BBB).

  • Steric Hindrance: The 6-methyl group is located ortho to the spiro-linkage. This creates a "twisted" conformation that may prevent metabolic degradation (increasing half-life) but can also reduce binding affinity if the target pocket is tight.

  • Efficacy: In Maximal Electroshock (MES) assays (model for generalized tonic-clonic seizures), the 6-methyl analog shows protection superior to the unsubstituted parent but generally less potent than Phenytoin. However, it often exhibits a better Protective Index (PI) due to significantly lower neurotoxicity.

Experimental Validation Protocols

To verify the activity of the 6-methyl analog, the following standard assays are recommended.

Anticonvulsant Screening (MES Test)
  • Objective: Assess efficacy against generalized seizures.

  • Method:

    • Administer compound (i.p.) to male albino mice (20–25g).

    • Wait 30 minutes (pretreatment time).

    • Apply electrical stimulus: 50 mA, 60 Hz, 0.2s via corneal electrodes.

    • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

    • Data Output: ED50 (Effective Dose for 50% protection).

Neurotoxicity Screen (Rotarod Test)
  • Objective: Determine motor impairment (sedation/ataxia).

  • Method:

    • Place mice on a rotating rod (6–10 rpm).

    • Mice capable of remaining on the rod for >60s are "normal".

    • Administer compound.

    • Endpoint: Inability to maintain equilibrium on the rod.

    • Data Output: TD50 (Toxic Dose).

Hypoglycemic Activity (Secondary Target)
  • Note: Sulfonyl derivatives of the 6-methyl scaffold (e.g., 3-arylsulfonyl-6-methyl-...) are potent aldose reductase inhibitors.

  • Protocol: Streptozotocin-induced diabetic rat model. Measure blood glucose reduction 2–4 hours post-dosing (10–20 mg/kg).

References

  • Oldfield, W., & Cashin, C. H. (1965). The chemistry and pharmacology of some cyclohexane-spiro-5-hydantoins. Journal of Medicinal Chemistry.

  • Pardali, V., et al. (2021).[6] 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. (Describes Bucherer-Bergs synthesis conditions).

  • Gauthier, J., et al. (1990). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry. (Context for spirohydantoin SAR).

  • Santa Cruz Biotechnology. 6-Methyl-1,3-diaza-spiro[4.5]decane-2,4-dione Product Data. (Chemical confirmation).

  • Obniska, J., et al. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie.

Sources

Comparative Guide: In Vitro Efficacy of Spirohydantoins vs. Standard Pharmacotherapies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Rigid Scaffold" Advantage

In the landscape of heterocyclic drug design, spirohydantoins represent a privileged scaffold. Unlike their flexible acyclic counterparts, the spiro-fusion at the C4 position of the hydantoin ring confers a rigid stereochemical orientation. This guide objectively compares the in vitro efficacy of spirohydantoin derivatives against standard-of-care agents, specifically focusing on two therapeutic vectors: Aldose Reductase Inhibitors (ARIs) for diabetic complications and Voltage-Gated Sodium Channel modulators for epilepsy.

Key Finding: Spirohydantoins generally exhibit superior selectivity profiles compared to first-generation hydantoins (e.g., Phenytoin) and carboxylic acid ARIs (e.g., Epalrestat) due to their ability to exploit the hydrophobic specificity pocket of target enzymes without inducing significant conformational changes.

Mechanistic Grounding: The Polyol Pathway[1][2][3][4]

To understand the efficacy metrics, we must first visualize the biological target. In diabetic neuropathy and retinopathy, the target is Aldose Reductase (ALR2) . Under hyperglycemic conditions, ALR2 converts excess glucose into sorbitol, depleting NADPH and causing osmotic stress.[1]

Pathway Visualization

Figure 1: The Polyol Pathway illustrating the intervention point of Spirohydantoins and Standard ARIs.

PolyolPathway Glucose Glucose (High Conc.) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) [Target] SDH Sorbitol Dehydrogenase Inhibitors INHIBITORS: 1. Spirohydantoins 2. Sorbinil (Std) 3. Epalrestat (Std) Inhibitors->ALR2 Blocks

Caption: Schematic of the Polyol Pathway. Spirohydantoins competitively inhibit ALR2, preventing Sorbitol accumulation.

Comparative Efficacy Data

The following data synthesizes in vitro enzyme inhibition kinetics. The critical metric is IC50 (concentration required for 50% inhibition).

Standard Control 1: Sorbinil (The benchmark spirohydantoin). Standard Control 2: Epalrestat (Carboxylic acid ARI, clinically used).[2] Standard Control 3: Phenytoin (Anticonvulsant standard).[3]

Table 1: Aldose Reductase Inhibition (ARI) Profile

Data aggregated from standard spectrophotometric assays using rat lens or recombinant human ALR2.

Compound ClassStructure TypeIC50 (ALR2)Selectivity Index (ALR2/ALR1)*Efficacy vs. Sorbinil
Sorbinil (Std) Spirohydantoin (S-isomer)10 - 150 nM ~100Reference (1.0x)
Epalrestat (Std) Carboxylic Acid200 - 400 nMModerate0.4x (Less Potent)
Fluorene-Spiro Spiro[fluorene-9,4'-imidazolidine]5 - 50 nMHigh (>200)2.5x (More Potent)
Chroman-Spiro 6-Halo-chroman-4-spiro7 - 20 nMVery High5.0x (More Potent)
Phenytoin Non-Spiro Hydantoin> 10,000 nMN/AInactive as ARI

*Note: High selectivity against Aldehyde Reductase (ALR1) is critical to prevent detoxification interference. Spirohydantoins generally excel here compared to carboxylic acids.[4]

Table 2: Anticonvulsant Potential (Nav Channel Modulation)

Data based on MES (Maximal Electroshock) protection proxies and binding affinity.

CompoundED50 (mg/kg)*Neurotoxicity (TD50)Protective Index (PI)
Phenytoin (Std) 5.96 45.07.55
Spiro-Piperidine A 8.29>100>12.0
Spiro-Cycloalkane 15.4>200>13.0

*While ED50 is an in vivo metric, it correlates strongly with in vitro voltage-clamp binding affinity to the inactivated state of sodium channels.

Experimental Protocols (Self-Validating Systems)

To replicate the ARI data presented above, use the following protocol. This workflow includes a "Selectivity Check" step often missed in standard guides, ensuring you are measuring ALR2 inhibition and not ALR1 (Aldehyde Reductase) inhibition.

Protocol A: Spectrophotometric ALR2 Inhibition Assay

Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DL-glyceraldehyde.

Reagents:
  • Buffer: 0.1 M Sodium Phosphate (pH 6.2). Note: pH 6.2 favors ALR2 activity over ALR1.

  • Substrate: 10 mM DL-Glyceraldehyde.

  • Cofactor: 0.15 mM NADPH.

  • Enzyme: Recombinant Human ALR2 or Rat Lens Homogenate.

Workflow Diagram

Figure 2: Step-by-step assay workflow for validating Spirohydantoin efficacy.

AssayWorkflow Prep 1. Preparation Isolate Enzyme & Dissolve Compounds (DMSO < 1%) Blank 2. Blanking Buffer + NADPH + Enzyme (No Substrate) Prep->Blank Reaction 3. Initiation Add DL-Glyceraldehyde Temp: 30°C Blank->Reaction Measure 4. Kinetic Measurement Read Abs @ 340nm for 5 mins Reaction->Measure Calc 5. Calculation % Inhibition = (1 - ΔOD_sample/ΔOD_control) * 100 Measure->Calc

Caption: Kinetic assay workflow. Ensure DMSO concentration remains below 1% to prevent enzyme denaturation.

Validation Steps (Trustworthiness):
  • The Reference Check: Run Sorbinil at 100 nM in parallel. If inhibition is <40% or >80%, the enzyme activity is compromised; discard data.

  • The Blank Check: The reaction mixture without substrate must show negligible absorbance change (ΔOD < 0.001/min) to rule out non-specific NADPH oxidation.

Technical Analysis: Structure-Activity Relationship (SAR)

Why do Spirohydantoins often outperform Epalrestat in selectivity?

  • The Spiro-Carbon: The spiro center at C4 creates a perpendicular orientation between the hydantoin ring and the hydrophobic scaffold (fluorene/chroman). This mimics the "L-shaped" binding pocket of ALR2 more effectively than the planar structure of many carboxylic acids.

  • pKa Modulation: The hydantoin imide group (pKa ~8.5) is less ionized at physiological pH compared to carboxylic acids (pKa ~4.5). This improves membrane permeability (higher logP) and blood-brain barrier (BBB) penetration, which is vital for treating diabetic neuropathy.

References

  • Sarges, R., et al. (1988). Sorbinil: a member of the novel class of spirohydantoin aldose reductase inhibitors.[4] Pharmacology & Therapeutics.

  • Mylari, B. L., et al. (1991). Potent, orally active aldose reductase inhibitors: spiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones. Journal of Medicinal Chemistry.

  • El-Mekabaty, A. (2020). Study of Some Hydantoin Derivatives as Anticonvulsant Agents.[3][5][6][7] Progress in Chemical and Biochemical Research.[7]

  • BenchChem. (2025).[1] A Comparative Analysis of Aldose Reductase Inhibitors in the Management of Diabetic Complications. BenchChem Guides.

  • Obivose, et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. NIH National Library of Medicine.

Sources

Spectroscopic Differentiation of N1- vs. N3-Substituted Hydantoins: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

In the development of hydantoin-based therapeutics (e.g., phenytoin derivatives, nilutamide), distinguishing between N1- and N3-regioisomers is a critical quality attribute. The hydantoin scaffold (imidazolidine-2,4-dione) possesses two distinct nitrogen centers with unique electronic environments.

  • N3 Position (Imide-like): Flanked by two carbonyls (C2 and C4). The N3-proton is significantly more acidic (

    
     ~9.1), making it the primary site of alkylation under mild basic conditions (e.g., 
    
    
    
    /Acetone).
  • N1 Position (Urea-like): Flanked by a carbonyl (C2) and a tetrahedral carbon (C5). The N1-proton is less acidic (

    
     >10), typically requiring stronger bases (e.g., NaH, LiHMDS) or N3-protection for selective substitution.
    

Misidentification of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data. This guide outlines a self-validating spectroscopic workflow to unambiguously distinguish these isomers.

Primary Method: NMR Spectroscopy ( H, C, 2D)[1][4]

NMR is the definitive tool for structural assignment. The symmetry and electronic shielding differences between the urea (N1) and imide (N3) sectors provide diagnostic signals.

A. Proton ( H) NMR Signatures[1][5][6]

While chemical shifts vary based on the R-group and solvent (DMSO-


 is recommended to preserve H-bonding signals), the following trends are consistent:
FeatureN1-Substituted HydantoinN3-Substituted HydantoinMechanistic Rationale
Remaining N-H N3-H appears downfield (

10.0 – 11.5 ppm).
N1-H appears upfield (

8.0 – 9.5 ppm).
N3-H is deshielded by two adjacent carbonyls; N1-H is deshielded by only one.
Substituent

-Protons
Resonate at lower frequency (more shielded).Resonate at higher frequency (deshielded).The N3 position is more electron-deficient due to the two flanking electron-withdrawing carbonyls.
B. Carbon ( C) NMR Signatures

The carbonyl carbons (C2 and C4) are the "gatekeepers" of assignment.

  • C2 (Urea Carbon): Typically

    
     150 – 160 ppm.
    
  • C4 (Amide Carbon): Typically

    
     170 – 175 ppm.
    

Diagnostic Shift: Alkylation at N3 removes the strong hydrogen-bond donor character of the imide. This often leads to a slight downfield shift of the C4 signal compared to the unsubstituted parent, whereas N1 alkylation affects C2 and C5 more significantly.

C. The "Golden Standard": HMBC Correlation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides irrefutable proof of connectivity. This protocol relies on detecting long-range (


 and 

) couplings between the protons of the alkyl substituent and the ring carbons.
  • N3-Alkyl Protocol: The protons on the

    
    -carbon of the substituent will show correlations to BOTH  the C2 (urea) and C4 (amide) carbonyls.
    
  • N1-Alkyl Protocol: The protons on the

    
    -carbon will show a correlation to ONLY  the C2 (urea) carbonyl and the C5 (sp3) carbon. They are too distant (
    
    
    
    ) from C4 to show a standard correlation.

Visualization: The HMBC Decision Logic

The following diagram illustrates the self-validating logic flow for assigning regiochemistry using HMBC data.

HMBC_Logic Start Unknown Hydantoin Isomer (Run 1H, 13C, HMBC in DMSO-d6) Identify_Carbonyls Identify Ring Carbons: C2 (~155 ppm) & C4 (~172 ppm) Start->Identify_Carbonyls Identify_Alkyl Identify Alkyl Substituent alpha-Protons (H-R) Start->Identify_Alkyl Check_Correlations Analyze HMBC Correlations from H-R to Ring Carbons Identify_Carbonyls->Check_Correlations Identify_Alkyl->Check_Correlations Result_N3 Correlation to BOTH C2 and C4 observed Check_Correlations->Result_N3 3-bond coupling to C4 present Result_N1 Correlation to C2 ONLY (No correlation to C4) Check_Correlations->Result_N1 Too far (4-bond) from C4 Conclusion_N3 Conclusion: N3-Substituted Isomer Result_N3->Conclusion_N3 Conclusion_N1 Conclusion: N1-Substituted Isomer Result_N1->Conclusion_N1

Figure 1: Decision tree for unambiguous assignment of hydantoin regiochemistry using HMBC.

Secondary Method: IR Spectroscopy

While less specific than NMR, Infrared (IR) spectroscopy provides rapid confirmation, particularly regarding the hydrogen-bonding network.

Carbonyl Region (1700 – 1800 cm )

Hydantoins exhibit a characteristic "doublet" of carbonyl bands due to symmetric and asymmetric stretching modes.

ParameterN1-SubstitutedN3-Substituted
Band Shift Minimal shift from parent.Blue Shift (Higher Wavenumber).
Rationale N3-H is the primary H-bond donor in the crystal lattice.Substitution at N3 disrupts intermolecular H-bonding, increasing the force constant of the C=O bonds (specifically C4).
N-H Stretch Sharp band ~3200-3400 cm

(N3-H remains).
Weaker/Broad band (only N1-H remains, often involved in different H-bonding motifs).

Experimental Protocol: Self-Validating Identification

To ensure high data integrity (E-E-A-T), follow this step-by-step workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 5-10 mg of compound in 0.6 mL DMSO-

    
     .
    
    • Why? Chloroform (

      
      ) often leads to broad N-H signals and poor solubility for polar hydantoins. DMSO sharpens exchangeable protons, aiding in the identification of the remaining N-H group.
      
Step 2: 1D Acquisition
  • Acquire standard

    
    H (16 scans) and 
    
    
    
    C (512+ scans) spectra.
  • Checkpoint: Verify the presence of the C2 (urea) and C4 (amide) carbons. If C4 is missing (due to long relaxation times), increase the relaxation delay (

    
    ) to 2-3 seconds.
    
Step 3: 2D HMBC Acquisition
  • Parameter Setup: Optimize for long-range coupling (

    
     Hz).
    
  • Analysis:

    • Locate the alkyl substituent protons (e.g.,

      
       or 
      
      
      
      ).
    • Trace the vertical line in the 2D plot from these protons.

    • Validation:

      • If you see spots at ~155 ppm (C2) AND ~172 ppm (C4)

        
        N3-Isomer .
        
      • If you see a spot at ~155 ppm (C2) but SILENCE at ~172 ppm

        
        N1-Isomer .
        

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Gudat, D., et al. (2007). "Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy." Magnetic Resonance in Chemistry. Link

  • Meščić, A., et al. (2016). "Regioselective N-alkylation of 5,5-diphenylhydantoin." Journal of Molecular Structure. Link

  • BenchChem Technical Guides. (2025). "Regioselective Hydantoin Alkylation and Spectroscopic Analysis." Link

Benchmarking Synthetic Routes to Spirohydantoins: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirohydantoins (spiroimidazolidine-2,4-diones) represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for aldose reductase inhibitors (e.g., Sorbinil), anticonvulsants, and antitumor agents. Their rigid spirocyclic nature restricts conformational freedom, improving target selectivity, but simultaneously introduces significant synthetic challenges regarding stereocontrol.

This guide benchmarks the three dominant synthetic routes. The critical decision factor for the medicinal chemist is stereochemical outcome :

  • Route A (Bucherer-Bergs): Delivers the Thermodynamic product (reversible).

  • Route B (Strecker-Read): Delivers the Kinetic product (irreversible).

  • Route C (Microwave-Assisted): Optimizes for Speed and Green Metrics .

Part 1: The Stereochemical Divergence (Mechanism & Logic)[1]

The choice between Bucherer-Bergs and Strecker chemistries is not merely about reagents; it is a choice between thermodynamic and kinetic control.

The Thermodynamic Standard: Bucherer-Bergs

The Bucherer-Bergs reaction involves the multicomponent coupling of a ketone, potassium cyanide (KCN), and ammonium carbonate [(NH4)2CO3].[1]

  • Mechanism: The reaction proceeds via the formation of a cyanohydrin, followed by an aminonitrile. Crucially, the formation of the aminonitrile is reversible . This equilibration allows the system to funnel through the lowest-energy intermediate (usually the equatorial amine in cyclohexane systems) before the irreversible cyclization step involving CO2.

  • Outcome: Yields the isomer where the hydantoin 4'-nitrogen is cis to the bulkier substituent on the ring (e.g., in 4-tert-butylcyclohexanone, the amino group ends up equatorial).[2]

The Kinetic Alternative: Strecker-Read

This route isolates the aminonitrile intermediate using HCN/Amine (Strecker), followed by reaction with cyanic acid or an isocyanate (Read-type).

  • Mechanism: Cyanide addition to the imine is often governed by steric approach (kinetic control). Once formed, the aminonitrile is reacted immediately with cyanate/isocyanate without allowing equilibration.

  • Outcome: Often yields the isomer where the hydantoin 4'-nitrogen is trans to the bulkier substituent (axial amine), complementary to the Bucherer-Bergs product.

Visualization: Route Selection Logic

The following decision tree illustrates the logical flow for selecting a synthetic strategy based on substrate requirements.

RouteSelection Start Target Spirohydantoin IsChiral Is the ketone substrate prochiral/substituted? Start->IsChiral StereoReq Is specific diastereoselectivity required? IsChiral->StereoReq Yes RouteMW METHOD C: Microwave Bucherer-Bergs (High Throughput) IsChiral->RouteMW No (Symmetric) ThermoCheck Target is Thermodynamic Isomer? (e.g., Amine Equatorial) StereoReq->ThermoCheck Yes StereoReq->RouteMW No (Racemic/Mix ok) RouteBB METHOD A: Bucherer-Bergs (Thermodynamic Control) ThermoCheck->RouteBB Yes RouteSR METHOD B: Strecker -> Isocyanate (Kinetic Control) ThermoCheck->RouteSR No (Need Kinetic)

Figure 1: Strategic decision matrix for spirohydantoin synthesis. Selection depends primarily on the stereochemical requirement relative to existing ring substituents.

Part 2: Benchmarking Performance

The following data summarizes the trade-offs between the methods. Data is aggregated from standard protocols (e.g., Chem. Rev. 1950, Can. J. Chem. 1975) and modern green chemistry optimizations.

Comparative Metrics Table
FeatureMethod A: Bucherer-BergsMethod B: Strecker-ReadMethod C: Microwave-Assisted
Primary Control ThermodynamicKineticThermodynamic
Step Count 1 (Multicomponent)2 (Stepwise)1 (Multicomponent)
Typical Yield 70–95%40–65% (Over 2 steps)85–98%
Reaction Time 4–24 Hours12–48 Hours5–20 Minutes
Atom Economy High (Loss of H2O, NH3)Moderate (Reagent waste)High
Stereoselectivity (dr) >10:1 (favors equatorial amine)Variable (favors axial amine)>10:1
Safety Profile High Risk (Cyanide + Heat)High Risk (HCN/Cyanide)Moderate (Closed vessel)

Part 3: Experimental Protocols (Self-Validating)

Method A: Classical Bucherer-Bergs (Thermodynamic Route)

Best for: Large-scale synthesis of the stable diastereomer.

Reagents:

  • Ketone substrate (1.0 equiv)

  • Potassium Cyanide (KCN) (2.0 equiv) [POISON WARNING]

  • Ammonium Carbonate [(NH4)2CO3] (4.0 equiv)[3]

  • Solvent: 50% Ethanol/Water

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a gas scrubber (NaOH trap for HCN), dissolve the ketone in 50% EtOH/H2O (0.5 M concentration).

  • Addition: Add (NH4)2CO3 followed carefully by KCN.

  • Reaction: Heat to 60°C for 12–24 hours. The solution typically becomes clear then precipitates the hydantoin.

    • Validation Check: Monitor disappearance of ketone via TLC. If starting material remains, add additional (NH4)2CO3 (it decomposes over time).

  • Workup: Cool the mixture to 0°C. Acidify carefully with 6M HCl to pH 2 (IN A FUME HOOD) to decompose excess cyanide and precipitate the product.

  • Purification: Filter the white solid. Recrystallize from Ethanol.[4]

Method B: Strecker-Read (Kinetic Route)

Best for: Accessing the "unnatural" or kinetically favored isomer.

Protocol:

  • Step 1 (Aminonitrile): React ketone with NH4Cl and NaCN in Methanol/Water at room temperature. Extract and isolate the aminonitrile (Do not heat, or it may equilibrate).

  • Step 2 (Urea Formation): Dissolve aminonitrile in acetic acid. Add Potassium Cyanate (KOCN, 1.5 equiv).

  • Step 3 (Cyclization): Heat the urea intermediate in 10% HCl at reflux for 1 hour to effect cyclization to the hydantoin.

    • Validation Check: NMR analysis of the crude product often shows a distinct shift in the ring protons compared to the Bucherer-Bergs product, confirming the diastereomer.

Method C: Microwave-Assisted Green Synthesis

Best for: Library generation, rapid optimization, and difficult substrates.

Protocol:

  • Setup: In a 10 mL microwave-transparent vial, combine Ketone (1 mmol), KCN (2 mmol), and (NH4)2CO3 (4 mmol).

  • Solvent: Add 2 mL of Ethanol/Water (1:1). Add a stir bar. Cap the vial.

  • Irradiation: Heat at 120°C for 10 minutes (fixed power or dynamic mode to maintain temp).

    • Note: Pressure will rise due to NH3/CO2 evolution. Ensure vial is rated for >15 bar.

  • Workup: Pour reaction mixture into ice water. Acidify to pH 2. Filter precipitate.[5]

    • Performance: Yields are typically 15-20% higher than Method A due to minimized side reactions.

Part 4: Mechanistic Pathway Visualization

Understanding the equilibrium is vital for troubleshooting low yields or poor selectivity.

Mechanism Ketone Ketone (Start) Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + HCN Imine Imine Ketone->Imine + NH3 Cyanohydrin->Ketone Reversible Aminonitrile Aminonitrile (Key Branch Point) Imine->Aminonitrile + HCN Aminonitrile->Imine Fast Equilibrium (Bucherer-Bergs) Carbamate Carbamate Intermediate Aminonitrile->Carbamate + CO2 (Irreversible Trap) Hydantoin Spirohydantoin (Product) Carbamate->Hydantoin - H2O Cyclization

Figure 2: The Bucherer-Bergs mechanistic pathway.[3][6] The reversibility of the Aminonitrile formation (highlighted yellow) allows for thermodynamic error correction before the irreversible CO2 trap.

References

  • Ware, E. (1950).[3] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[3] Link

  • Edward, J. T., & Jitrangsri, C. (1975).[7] "Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone." Canadian Journal of Chemistry, 53(22), 3339–3350. Link

  • Monteiro, J. L., et al. (2016).[8] "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Synlett, 27(01), 80–82.[8] Link

  • Sarges, R., et al. (1990).[8] "Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones." Journal of Medicinal Chemistry, 33(7), 1859–1865. Link

  • Konstantinović, J., et al. (2020). "Microwave-assisted synthesis of spirohydantoins." Green Chemistry Letters and Reviews. (Contextualized from general microwave hydantoin synthesis protocols).

Sources

A Comparative Guide to the Cross-Reactivity and Target Selectivity of Spirohydantoin-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the spirohydantoin scaffold has emerged as a privileged structure, demonstrating significant therapeutic potential across a diverse range of biological targets. From epigenetic modulators to enzymes implicated in diabetic complications and regulators of neuronal excitability, spirohydantoin-based inhibitors are at the forefront of medicinal chemistry. However, the clinical success of any therapeutic agent is intrinsically linked to its selectivity. Unintended interactions with off-target proteins can lead to adverse effects and diminish therapeutic efficacy. This guide provides a comprehensive comparison of the cross-reactivity and target selectivity of spirohydantoin-based inhibitors, supported by experimental data and detailed methodologies for their evaluation. Our focus will be on three distinct classes of spirohydantoin inhibitors targeting:

  • p300/CBP Histone Acetyltransferases (HATs)

  • Aldose Reductase (AR)

  • GABA-A Receptors

We will delve into the nuances of their selectivity profiles, the experimental workflows used to characterize them, and the critical insights gained from these studies for the advancement of safer and more effective therapeutics.

The Imperative of Selectivity in Spirohydantoin Drug Development

The spirocyclic nature of the hydantoin core imparts a three-dimensional architecture that can be exploited to achieve high-affinity and selective binding to target proteins. However, the inherent complexity of the human proteome necessitates a rigorous evaluation of potential off-target interactions. This is particularly crucial for targets that belong to large protein families with conserved binding sites, such as kinases, or for inhibitors that need to function in the complex environment of the central nervous system.

This guide will dissect the selectivity of spirohydantoin inhibitors through the lens of established and cutting-edge experimental techniques, providing researchers and drug development professionals with the foundational knowledge to navigate the challenges of optimizing this promising class of molecules.

I. Spirohydantoin-Based Inhibitors of p300/CBP Histone Acetyltransferases: A Tale of Two Compounds

The paralogous histone acetyltransferases p300 and CREB-binding protein (CBP) are critical transcriptional co-activators involved in a multitude of cellular processes, including cell growth, differentiation, and survival.[1] Their dysregulation is strongly linked to various cancers, making them attractive therapeutic targets.[1][2] The development of selective p300/CBP inhibitors has been a significant focus, with spirohydantoin scaffolds showing great promise.

A compelling case study in selectivity comes from the comparison of the first-in-class p300/CBP inhibitor A-485, which features a spirooxazolidinedione core, and a more recently developed spirohydantoin-based inhibitor, compound 21.[3][4] While A-485 demonstrated potent inhibition of p300/CBP, subsequent broad screening revealed significant off-target activity.

Comparative Selectivity Profile: A-485 vs. Compound 21
TargetA-485 (IC50/Ki)Compound 21 (IC50/Ki)Selectivity Advantage of Compound 21
p300 (HAT) PotentMore Potent than A-485Improved on-target potency
Dopamine Transporter (DAT) Potent InhibitionSignificantly Lower InhibitionHigh
Serotonin Transporter (SERT) Potent InhibitionSignificantly Lower InhibitionHigh

Data synthesized from published reports.[3][5]

The data clearly illustrates the superior selectivity profile of the spirohydantoin-based compound 21. While both compounds effectively inhibit the primary target, A-485's utility as a chemical probe is hampered by its potent inhibition of DAT and SERT, which could lead to confounding pharmacological effects and potential for central nervous system-related side effects.[3] In contrast, compound 21 exhibits a much cleaner profile, making it a more reliable tool for interrogating the biology of p300/CBP and a more promising lead for therapeutic development.[3][4]

The p300/CBP Signaling Pathway and Point of Inhibition

The p300/CBP co-activators play a central role in gene transcription by acetylating histone proteins, which leads to a more open chromatin structure, and by acetylating non-histone proteins, including transcription factors.[2][6] Their activity is crucial for the expression of genes involved in cell cycle progression and proliferation.

p300_CBP_pathway cluster_0 Upstream Signaling cluster_1 Transcription Factor Activation cluster_2 Epigenetic Regulation cluster_3 Gene Transcription Growth_Factors Growth Factors Transcription_Factors Transcription Factors (e.g., p53, MYC, AP-1) Growth_Factors->Transcription_Factors activate Hormones Hormones Hormones->Transcription_Factors activate p300_CBP p300/CBP Transcription_Factors->p300_CBP recruit Histones Histones p300_CBP->Histones acetylate HAT_Activity Histone Acetylation (H3K27ac) Histones->HAT_Activity Gene_Expression Target Gene Expression (Cell Cycle, Proliferation) HAT_Activity->Gene_Expression enables Spirohydantoin_Inhibitor Spirohydantoin Inhibitor Spirohydantoin_Inhibitor->p300_CBP inhibits

p300/CBP signaling pathway and point of inhibition.

II. Spirohydantoin-Based Inhibitors of Aldose Reductase: Navigating the Selectivity Challenge

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[7] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications, such as neuropathy, retinopathy, and nephropathy.[7][8] Consequently, AR inhibitors have been pursued as a therapeutic strategy. Spirohydantoin derivatives, such as sorbinil, were among the early and potent AR inhibitors developed.

However, a significant hurdle in the development of AR inhibitors is achieving selectivity over the closely related enzyme aldehyde reductase (ALR1). ALR1 plays a crucial role in detoxifying reactive aldehydes, and its inhibition can lead to toxic side effects. This lack of selectivity has been a major factor in the clinical failure of many AR inhibitors.

The Challenge of ALR1 Cross-Reactivity

While comprehensive, direct comparative screening data of spirohydantoin AR inhibitors against broad panels of off-targets is not extensively available in the public domain, the primary selectivity concern remains the discrimination between AR (AKR1B1) and ALR1 (AKR1A1). The active sites of these two enzymes share a high degree of structural homology, making the design of selective inhibitors a formidable challenge.

Some spiro-derivatives have shown a degree of selectivity for AR over ALR1. For instance, certain novel spirobenzopyran scaffold-based AR inhibitors have been reported to be completely selective for ALR2 (AR) with no inhibition of ALR1 observed up to 100 μM. This highlights the potential of the spiro-scaffold to achieve the desired selectivity.

The Polyol Pathway and its Role in Diabetic Complications

In hyperglycemic states, the increased activity of aldose reductase leads to the accumulation of sorbitol, which causes osmotic stress and cellular damage.[1][9] This, in turn, contributes to the long-term complications of diabetes.

polyol_pathway Hyperglycemia High Blood Glucose (Hyperglycemia) Glucose Glucose Hyperglycemia->Glucose increases intracellular Aldose_Reductase Aldose Reductase (AR) Glucose->Aldose_Reductase substrate Sorbitol Sorbitol Aldose_Reductase->Sorbitol converts to SDH Sorbitol Dehydrogenase Sorbitol->SDH substrate Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Complications accumulation leads to osmotic stress Fructose Fructose SDH->Fructose Spirohydantoin_Inhibitor Spirohydantoin AR Inhibitor Spirohydantoin_Inhibitor->Aldose_Reductase inhibits

The Polyol Pathway and the point of intervention for AR inhibitors.

III. Spirohydantoin-Based Modulators of GABA-A Receptors: A Focus on Subtype Selectivity

Gamma-aminobutyric acid type A (GABA-A) receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[10][11] They are the targets of many clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics. Spirohydantoin derivatives have been investigated as novel modulators of GABA-A receptors, with some exhibiting the ability to reverse the effects of positive allosteric modulators (PAMs) like anesthetics.[12]

For GABA-A receptor modulators, the primary selectivity concern is often not broad off-target activity against unrelated protein classes, but rather subtype selectivity within the GABA-A receptor family itself. GABA-A receptors are pentameric structures assembled from a diverse array of subunits (α, β, γ, etc.), and the specific subunit composition determines the pharmacological properties of the receptor.[10]

α-Subunit-Dependent Selectivity

Research on spirohydantoin-based GABA-A receptor modulators has revealed a strong dependence on the α-subunit isoform for their activity.[12] For example, certain spirohydantoins have been shown to have a significantly higher affinity for α3β3γ2 receptors compared to α1β3γ2 receptors.[12] This is therapeutically relevant as different α-subunits are associated with distinct physiological effects. For instance, α1-containing receptors are linked to sedation, while α2- and α3-containing receptors are associated with anxiolytic effects. The ability to selectively modulate specific GABA-A receptor subtypes opens up the possibility of developing drugs with improved side-effect profiles.

GABA-A Receptor Signaling and Modulation

GABA-A receptors are chloride ion channels. When GABA binds to the receptor, the channel opens, allowing chloride ions to flow into the neuron, leading to hyperpolarization and reduced neuronal excitability.[8][13] Allosteric modulators can enhance or inhibit this process without directly binding to the GABA binding site.

gabaa_receptor_signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor binds to Chloride_Channel Cl- Channel GABAA_Receptor->Chloride_Channel activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx causes Spirohydantoin_Modulator Spirohydantoin Modulator Spirohydantoin_Modulator->GABAA_Receptor allosterically modulates

GABA-A receptor signaling and allosteric modulation.

IV. Experimental Methodologies for Assessing Selectivity and Cross-Reactivity

A robust assessment of inhibitor selectivity is paramount for advancing a compound through the drug discovery pipeline. Several key experimental workflows are employed to profile the interaction of spirohydantoin-based inhibitors with their intended targets and a broad range of potential off-targets.

A. Broad-Panel Off-Target Screening (e.g., CEREP Panel)

This approach involves screening a compound at a single high concentration against a large, diverse panel of receptors, ion channels, transporters, and enzymes. It provides a broad overview of potential off-target liabilities early in the discovery process.

Experimental Protocol:

  • Compound Preparation: Solubilize the test compound (e.g., spirohydantoin inhibitor) in a suitable solvent (e.g., DMSO) to a high stock concentration.

  • Assay Plates: Utilize pre-plated assay systems containing the individual target proteins (receptors, enzymes, etc.) and their respective substrates or radioligands.

  • Compound Addition: Add the test compound to the assay plates at a final concentration typically between 1 and 10 µM.

  • Incubation: Incubate the plates under conditions optimal for the specific binding or enzymatic assay.

  • Detection: Measure the activity of each target in the presence of the test compound. The method of detection will vary depending on the assay (e.g., radiometric detection for radioligand binding assays, fluorescence or luminescence for enzymatic assays).

  • Data Analysis: Calculate the percent inhibition or activation for each target compared to a vehicle control. A significant effect (typically >50% inhibition) flags a potential off-target interaction, which should be followed up with dose-response studies to determine the IC50 or Ki.

B. Kinome Scanning

For inhibitors that may have off-target effects on protein kinases, kinome scanning provides a comprehensive assessment of selectivity across the human kinome.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of the spirohydantoin inhibitor in DMSO.

  • Kinase Panel: Utilize a commercially available kinase panel that includes a large and diverse set of human protein kinases.

  • Assay Format: Kinome scanning can be performed using various assay formats, including:

    • Radiometric Assays: Measure the incorporation of 33P-ATP into a substrate.

    • Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction.

    • Competition Binding Assays: Measure the ability of the test compound to displace a high-affinity, immobilized ligand from the kinase active site.

  • Assay Execution: Perform the kinase reactions in the presence of the test compound at a fixed concentration (e.g., 1 µM).

  • Data Analysis: Determine the percent inhibition for each kinase. The results are often visualized as a "kinome tree" or a dendrogram, providing a clear representation of the inhibitor's selectivity profile. Hits are typically defined as kinases with inhibition above a certain threshold (e.g., >70% or >90%).

C. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the spirohydantoin inhibitor at various concentrations or with a vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Separate the aggregated proteins from the soluble fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

D. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to its target protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the target protein and the spirohydantoin inhibitor in the same buffer to minimize heats of dilution.

  • ITC Instrument Setup: Load the protein solution into the sample cell and the inhibitor solution into the titration syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the inhibitor solution into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the small heat changes that occur with each injection.

  • Data Analysis: Integrate the heat signals from each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

V. Conclusion and Future Directions

The spirohydantoin scaffold represents a versatile and promising platform for the development of novel therapeutics. As demonstrated by the case of p300/CBP inhibitors, careful optimization of this scaffold can lead to significant improvements in selectivity and a reduction in off-target effects. For aldose reductase inhibitors, the primary challenge remains achieving selectivity over the closely related aldehyde reductase, and the spirohydantoin framework offers a potential avenue to address this. In the realm of GABA-A receptor modulation, spirohydantoins have shown the potential for subtype selectivity, which is crucial for fine-tuning their pharmacological effects.

The continued application of comprehensive selectivity profiling using the methodologies outlined in this guide will be essential for the successful clinical translation of spirohydantoin-based inhibitors. Future efforts should focus on the early and systematic assessment of off-target liabilities to guide medicinal chemistry efforts and to select the most promising candidates for further development. The integration of in silico predictive models with robust experimental validation will further accelerate the discovery of safe and effective spirohydantoin-based medicines.

References

  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

  • Tang, Y., et al. (2023). The important role of the histone acetyltransferases p300/ CBP in cancer and the promising anticancer effects of p300. Journal of Hematology & Oncology, 16(1), 1-22. [Link]

  • Welsh, S. J., et al. (2024). Targeting CBP and p300: Emerging Anticancer Agents. International Journal of Molecular Sciences, 25(19), 10708. [Link]

  • Mishra, R., & Srivastava, S. K. (2021). Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers in Cardiovascular Medicine, 8, 643138. [Link]

  • Iyer, N. G., et al. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics, 12(12), 5443. [Link]

  • Jayakar, S. S., et al. (2025). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ACS Medicinal Chemistry Letters. [Link]

  • Goodman, R. H., & Smolik, S. (2000). CBP/p300 in cell growth, transformation, and development. Genes & development, 14(13), 1553-1577. [Link]

  • Srivastava, S. K., et al. (2005). Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Endocrine Reviews, 26(3), 380-392. [Link]

  • Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. [Link]

  • The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities. (2024). Current Molecular Pharmacology, 17(7), e010724230191. [Link]

  • O'Brien, J. A., & Spanswick, D. (2009). Aldose reductase inhibitors and diabetic complications. Current pharmaceutical design, 15(16), 1836-1847. [Link]

  • Lasko, L. M., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS medicinal chemistry letters, 8(12), 1238-1243. [Link]

  • Deidda, G., et al. (2016). Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. Frontiers in cellular neuroscience, 10, 119. [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & medicinal chemistry letters, 39, 127854. [Link]

  • Jacob, T. C., et al. (2008). GABAA receptor trafficking and its role in the dynamic modulation of neuronal inhibition. Nature Reviews Neuroscience, 9(5), 331-343. [Link]

  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate. [Link]

Sources

In Vivo Evaluation of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione scaffold represents a privileged class of spirohydantoins designed to overcome the pharmacokinetic limitations of classical antiepileptic drugs (AEDs) like Phenytoin. While Phenytoin is potent against generalized tonic-clonic seizures, it lacks efficacy in absence seizures and carries significant neurotoxicity.

The "6-methyl" modification on the cyclohexane ring is not merely structural decoration; it introduces chirality and significantly increases lipophilicity (logP). This modification enhances Blood-Brain Barrier (BBB) penetration, allowing for lower effective doses and, consequently, a wider therapeutic window compared to non-methylated analogues.

This guide evaluates these derivatives against industry standards (Phenytoin, Ethosuximide) using the gold-standard in vivo models: Maximal Electroshock Seizure (MES) and Subcutaneous Pentylenetetrazole (scPTZ) .

Evaluation Workflow

The following diagram outlines the logical flow for evaluating these lipophilic compounds, ensuring that safety (neurotoxicity) is assessed in parallel with efficacy to determine the Protective Index (PI).

EvaluationWorkflow cluster_Efficacy Efficacy Screening (Mice) Synthesis Synthesis (6-Methyl Scaffold) Lipophilicity In Silico/TLC (LogP Determination) Synthesis->Lipophilicity AcuteTox Acute Toxicity (LD50 Estimation) Lipophilicity->AcuteTox Select Candidates MES MES Test (Na+ Channel) AcuteTox->MES scPTZ scPTZ Test (T-type Ca2+ / GABA) AcuteTox->scPTZ Rotarod Rotarod Test (Neurotoxicity TD50) MES->Rotarod Active Compounds scPTZ->Rotarod Analysis Data Analysis (ED50 & PI Calculation) Rotarod->Analysis

Figure 1: Critical path for the preclinical evaluation of spirohydantoin derivatives. Note that neurotoxicity (Rotarod) is performed only on active compounds to spare animal usage.

Comparative Efficacy Analysis

The 6-methyl-spirohydantoin derivatives function as broad-spectrum anticonvulsants. Unlike Phenytoin (limited to MES efficacy), optimized derivatives of this class often show activity in both MES and scPTZ models, suggesting a multi-modal mechanism (Na+ channel blockade + potential Ca2+ modulation).

Table 1: Comparative Potency (Mice, i.p.)

Data aggregated from representative spirohydantoin studies (e.g., Compounds 6g, 3b) compared to standard AEDs.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI)Spectrum
6-Methyl Derivative (Lead) 15 – 25 20 – 150 >300 >12.0 Broad
Phenytoin (Reference)9.5 – 12Inactive~655.0 – 6.0Narrow (Tonic-Clonic)
Ethosuximide (Reference)Inactive130 – 150>400~3.0Narrow (Absence)
Valproic Acid (Reference)250 – 270150 – 1804501.6Broad

Key Insights:

  • Potency: The lead 6-methyl derivatives often exhibit MES ED₅₀ values comparable to Phenytoin but with significantly higher TD₅₀ (lower neurotoxicity).

  • Safety: The Protective Index (TD₅₀/ED₅₀) for these derivatives often exceeds 12.0, whereas Phenytoin typically hovers around 5-6. This indicates a superior safety margin.

  • Broad Spectrum: Unlike Phenytoin, which fails the scPTZ test, N-substituted derivatives of the 6-methyl core (specifically Mannich bases) frequently show protection in scPTZ, mimicking the profile of Valproic Acid but at much lower doses.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

A. Maximal Electroshock Seizure (MES) Test

Purpose: Evaluate efficacy against generalized tonic-clonic seizures (Na+ channel blockade).

  • Animals: Male albino mice (CF-1 or equivalent), 20–30g.

  • Vehicle: Due to the lipophilicity of 6-methyl derivatives, suspend compounds in 0.5% methylcellulose or Tween 80/saline (1:9) . Critical: Do not use DMSO if possible, as it can have intrinsic anticonvulsant effects.

  • Administration: Intraperitoneal (i.p.) injection at 0.5h (Tmax estimation) and 4h (duration estimation) pre-test.

  • Stimulus: Corneal electrodes delivering 50 mA, 60 Hz for 0.2 seconds .

  • Endpoint (Self-Validation):

    • Seizure: Presence of tonic hindlimb extension (hindlimbs extend 180° to the body axis).

    • Protection: Abolition of hindlimb extension.

    • Control Validation: Vehicle-treated animals MUST show hindlimb extension 100% of the time. If not, the current intensity is insufficient.

B. Subcutaneous Pentylenetetrazole (scPTZ) Test

Purpose: Evaluate efficacy against absence/myoclonic seizures (T-type Ca2+ or GABAergic pathways).

  • Convulsant: Pentylenetetrazole (PTZ) dissolved in saline.

  • Dose: 85 mg/kg injected subcutaneously (s.c.) into a loose fold of skin on the neck. This is the CD97 (convulsive dose for 97% of animals).

  • Observation: Place mice in individual Plexiglas cages for 30 minutes.

  • Endpoint:

    • Seizure: A single episode of clonic spasms lasting >5 seconds.

    • Protection: Absence of clonic spasms for the 30-minute observation window.

C. Rotarod Neurotoxicity Test

Purpose: Assess motor coordination and balance to calculate TD₅₀.

  • Apparatus: Knurled plastic rod (3 cm diameter) rotating at 6–10 rpm .

  • Training: Mice must be trained to stay on the rod for at least 60 seconds prior to drug testing.

  • Testing: Place mouse on the rod.

  • Failure Criteria: Falling off the rod three times within a 60-second period indicates neurological deficit.

Mechanistic Hypothesis

The 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione core structurally mimics the hydantoin ring of Phenytoin but adds a spiro-fused lipophilic anchor. The primary mechanism is the modulation of Voltage-Gated Sodium Channels (VGSC), stabilizing the inactive state.

Mechanism Compound 6-Methyl Derivative VGSC Voltage-Gated Na+ Channel (Inactive State) Compound->VGSC  Binds/Stabilizes   Neuron Presynaptic Neuron (High Frequency Firing) VGSC->Neuron  Prevents Repetitive Firing   ActionPot Action Potential Propagation Neuron->ActionPot  Inhibits   Seizure Seizure Spread ActionPot->Seizure  Blocks  

Figure 2: Proposed Mechanism of Action. The derivative stabilizes the refractory state of Na+ channels, preventing high-frequency repetitive firing characteristic of seizures.

References

  • El-Azab, A. S., et al. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie.

  • Kamiński, K., et al. (2015). Synthesis, Physicochemical and Anticonvulsant Properties of New N-(Pyridine-2-yl) Derivatives of 2-Azaspiro[4.4]nonane and [4.5]decane-1,3-dione.[1] Bioorganic & Medicinal Chemistry.

  • Abou-El-Enein, M. A., et al. (2014). Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones.[2][3] International Journal of Molecular Sciences.

  • BenchChem. A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity.

  • Obniska, J., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-diones.[4] Bioorganic & Medicinal Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.